Product packaging for Toddalosin(Cat. No.:CAS No. 137182-37-7)

Toddalosin

Cat. No.: B1180838
CAS No.: 137182-37-7
M. Wt: 562.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Toddalosin is a natural coumarin derivative isolated from the plant Toddalia asiatica . It is a subject of significant research interest primarily for its potent biological activities. A key mechanism of action involves the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs) [https://pubmed.ncbi.nlm.nih.gov/15325707/], which leads to increased intracellular cyclic AMP levels and subsequent anti-inflammatory effects. This underpins its investigated role in reducing inflammation. Further research explores this compound's potential as an anticancer agent, with studies indicating it can induce apoptosis and inhibit proliferation in various cancer cell lines [https://www.rayenbiotech.com/toddalosin.html]. Its bioactivity also extends to the cardiovascular system, where it has been studied as a vasodilator [https://pubmed.ncbi.nlm.nih.gov/15325707/]. Researchers value this compound as a versatile pharmacological tool for probing PDE-related pathways and developing novel therapeutic strategies for inflammatory diseases, cancer, and other conditions. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H34O9 B1180838 Toddalosin CAS No. 137182-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(1S,6R)-6-[(R)-(5,7-dimethoxy-2-oxochromen-8-yl)-hydroxymethyl]-3,5,5-trimethylcyclohex-2-en-1-yl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34O9/c1-16-12-19(26-22(38-6)13-20(36-4)17-8-10-24(33)40-30(17)26)28(32(2,3)15-16)29(35)27-23(39-7)14-21(37-5)18-9-11-25(34)41-31(18)27/h8-14,19,28-29,35H,15H2,1-7H3/t19-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSIERORKAMAIV-FWEOMDSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)(C)C)C(C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H](C(C1)(C)C)[C@H](C2=C(C=C(C3=C2OC(=O)C=C3)OC)OC)O)C4=C(C=C(C5=C4OC(=O)C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Toddalolactone: A Technical Guide on its Natural Source, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] As a member of the coumarin class, it is characterized by a benzopyran-2-one core structure.[3][4] This technical guide provides an in-depth overview of Toddalolactone, focusing on its botanical sources, geographical origins, biosynthetic pathway, experimental protocols for its isolation and analysis, and its key mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Natural Source and Botanical Origin

Primary Botanical Sources

The principal natural source of Toddalolactone is Toddalia asiatica (L.) Lam. , a woody, climbing liana belonging to the Rutaceae (citrus) family.[1][5] This plant is a monotypic genus, meaning it is the only species in its genus.[6] Various parts of the plant, including the roots, root bark, stem, and aerial parts, have been found to contain Toddalolactone, with the roots and root bark being the most frequently cited sources for isolation.[6][7]

While T. asiatica is the primary source, Toddalolactone has also been identified in other plants of the Rutaceae family, such as Zanthoxylum nitidum var. tomentosum and Zanthoxylum asiaticum .[3][8][9]

Geographical Distribution and Traditional Use

Toddalia asiatica, also known as the "orange climber," is widely distributed across tropical and subtropical regions.[6] Its native habitats include South Africa, northern tropical Africa, Madagascar, the Mascarene Islands, and extensive parts of Asia, including India and China.[6] In China, it is a well-known traditional medicine referred to as "Feilongzhangxue," particularly used in the folk medicine of Guizhou, Yunnan, and Guangxi provinces for treating ailments like rheumatic arthralgia, stomachache, and traumatic injuries.[10]

Biosynthesis of Toddalolactone

Toddalolactone, as a coumarin, is biosynthesized via the shikimate pathway .[4][11] This essential metabolic pathway is found in plants and microorganisms and is the source of aromatic amino acids and a vast array of phenylpropanoid secondary metabolites.[6][11] The general pathway begins with precursors from primary metabolism and proceeds through shikimic acid to chorismate, a critical branch-point intermediate.[12] Chorismate is then converted to L-phenylalanine, which enters the phenylpropanoid pathway. A key step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[13] Through a series of hydroxylations and lactonization, the core coumarin structure is formed. The specific structure of Toddalolactone is achieved through subsequent "tailoring" reactions, including methoxylation and the addition of a dihydroxy-methylbutyl side chain, which are catalyzed by species-specific enzymes.

G cluster_0 Primary Metabolism PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate 7 enzymatic steps E4P Erythrose 4-Phosphate E4P->Shikimate 7 enzymatic steps Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Cinnamic Cinnamic Acid Phe->Cinnamic PAL CoumarinCore Coumarin Core (e.g., Umbelliferone) Cinnamic->CoumarinCore Hydroxylation & Lactonization Toddalolactone Toddalolactone CoumarinCore->Toddalolactone Tailoring Reactions (e.g., Prenylation, Oxidation, Methoxylation)

Caption: Generalized biosynthetic pathway of Toddalolactone via the shikimate pathway.

Quantitative Data

The biological activity and pharmacokinetic profile of Toddalolactone have been quantified in several studies. The following tables summarize key data points.

Table 1: In Vitro Biological Activity

Target Assay Type Value Reference(s)

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats (10 mg/kg, intravenous)

Parameter Description Value Reference(s)
Cₘₐₓ Maximum Plasma Concentration 0.42 µg/mL [1]
Tₘₐₓ Time to Cₘₐₓ 0.25 h [1]
t₁/₂ Elimination Half-life 1.05 h [1]

| AUC₀₋ₜ | Area Under the Curve | 0.46 µg/mL/h |[1] |

Table 3: Metabolic Half-Life (t₁/₂) in Liver Microsomes

Species CYP-mediated t₁/₂ (min) UGT-mediated t₁/₂ (min) Reference(s)
Human 673 ± 36 83 ± 8.2 [1]
Monkey 245 ± 19 66 ± 7.6 [1]
Dog 494 ± 42 N/A [1]
Minipig 307 ± 28 85 ± 4.3 [1]
Rabbit 407 ± 31 124 ± 8.3 [1]
Rat 382 ± 17 129 ± 11.8 [1]

| Mouse | 235 ± 21 | N/A |[1] |

Experimental Protocols

Isolation and Purification of Toddalolactone

A common workflow for isolating Toddalolactone involves solvent extraction followed by chromatographic purification.

G Plant Plant Material (e.g., T. asiatica roots) Grind Drying and Pulverization Plant->Grind Extract Solvent Extraction (e.g., Methanol or Ethanol) Grind->Extract Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning (e.g., Hexane, EtOAc) Crude->Partition Fraction Active Fraction (e.g., Chloroform/EtOAc) Partition->Fraction Purify Chromatography (Column, HPLC, HSCCC) Fraction->Purify Pure Pure Toddalolactone Purify->Pure

Caption: General experimental workflow for the isolation of Toddalolactone.

Methodology: Methanolic Extraction

  • Preparation : Air-dry the root bark of T. asiatica and pulverize it into a coarse powder.

  • Extraction : Macerate the powdered material in methanol (or 95% ethanol) at room temperature for 72 hours, with periodic agitation. Repeat the extraction process three times to ensure maximum yield.[15]

  • Concentration : Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

  • Fractionation : Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Toddalolactone typically concentrates in the chloroform and ethyl acetate fractions.

  • Purification : Subject the active fraction to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure Toddalolactone.[15]

PAI-1 Inhibition Chromogenic Assay

Methodology:

  • Enzyme Addition : Add a fixed concentration of a plasminogen activator, such as urokinase-type plasminogen activator (uPA), to each well and incubate for an additional 10 minutes at 37°C.

  • Substrate Addition : Add a chromogenic substrate specific for uPA to all wells.

  • Measurement : Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual uPA activity.

Pharmacological Activity and Signaling Pathways

Inhibition of the PAI-1/uPA Signaling Pathway

G cluster_0 Normal Fibrinolysis cluster_1 PAI-1 Mediated Inhibition cluster_2 Action of Toddalolactone uPA uPA / tPA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Degradation Fibrin Degradation Fibrin->Degradation Degradation PAI1_active Active PAI-1 uPA2 uPA / tPA Complex PAI-1/uPA Complex (Inactive) PAI1_active->Complex uPA2->Complex Plasminogen2 Plasminogen Complex->Plasminogen2 Toddalolactone Toddalolactone PAI1_active2 Active PAI-1 Toddalolactone->PAI1_active2 uPA3 uPA / tPA Plasminogen3 Plasminogen uPA3->Plasminogen3 Activity Restored

Caption: Mechanism of PAI-1 inhibition by Toddalolactone.

References

In Vitro Therapeutic Potential of Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone, a naturally occurring coumarin isolated from Toddalia asiatica, has garnered significant interest within the scientific community for its diverse pharmacological activities. In vitro studies have revealed its potential as a potent anti-inflammatory, anti-osteoarthritic, and cytotoxic agent. This technical guide provides a comprehensive overview of the in vitro investigations of Toddalolactone, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Toddalolactone, providing a comparative overview of its biological activities.

Table 1: Anti-inflammatory and Anti-osteoarthritic Effects of Toddalolactone
Cell LineInducerToddalolactone ConcentrationEffectReference
SW1353 Human ChondrosarcomaLipopolysaccharide (LPS)20 µMSignificantly reduced mRNA expression of IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13.[1]
SW1353 Human ChondrosarcomaInterleukin-1β (IL-1β)20 µMSignificantly reduced protein levels of MMP2, MMP9, MMP13, IL-6, and TNF-α.[1]
Bone Marrow-Derived Macrophages (BMMs)RANKL5, 10, 20 µMDose-dependently inhibited osteoclastogenesis.[1]
Table 2: Cytotoxicity of Toddalolactone
Cell LineToddalolactone ConcentrationCytotoxic EffectReference
SW1353 Human Chondrosarcoma< 40 µMNo significant cytotoxicity observed.[2]
Bone Marrow-Derived Macrophages (BMMs)≤ 20 µMNo cytotoxic effects observed.[2]
RAW264.7 Macrophages≤ 20 µMNo cytotoxic effects observed.[2]
Table 3: Antioxidant Activity of Toddalia asiatica Leaf Extract
AssayExtractIC50 ValueReference
DPPH Radical ScavengingMethanolic Leaf Extract36 µg/ml

Note: Data for the pure compound Toddalolactone is not currently available. This value is for the methanolic extract of the plant from which Toddalolactone is derived.

Key Signaling Pathways

In vitro studies have elucidated the molecular mechanisms underlying the biological activities of Toddalolactone, primarily focusing on its modulation of key signaling pathways involved in inflammation and apoptosis.

Anti-inflammatory and Anti-osteoarthritic Mechanisms

Toddalolactone exerts its anti-inflammatory and chondroprotective effects by potently inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

NF-κB Signaling Pathway Inhibition

Upon stimulation by pro-inflammatory signals such as LPS or IL-1β, Toddalolactone intervenes in the canonical NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity. This leads to the downregulation of various pro-inflammatory and catabolic genes.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IL-1beta LPS/IL-1beta TLR4 TLR4/IL-1R LPS/IL-1beta->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 Phosphorylates IκBα p65 p65 IkBa_p65->p65 Releases p65 p65_nuc p65 p65->p65_nuc Translocates Toddalolactone Toddalolactone Toddalolactone->IKK Inhibits DNA DNA p65_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory & Catabolic Genes (IL-6, TNF-α, MMPs) DNA->Pro_inflammatory_Genes Transcription

Figure 1: Toddalolactone's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition

Toddalolactone also demonstrates inhibitory effects on the MAPK signaling cascade. It has been shown to suppress the phosphorylation of key kinases including JNK, ERK, and p38 in response to inflammatory stimuli.[1] By blocking these pathways, Toddalolactone further contributes to the reduction of pro-inflammatory mediator production.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/IL-1beta LPS/IL-1beta Receptor Receptor LPS/IL-1beta->Receptor MAPKKK MAPKKK Receptor->MAPKKK JNK p-JNK MAPKKK->JNK ERK p-ERK MAPKKK->ERK p38 p-p38 MAPKKK->p38 AP1 AP-1 JNK->AP1 ERK->AP1 p38->AP1 Toddalolactone Toddalolactone Toddalolactone->JNK Inhibits Toddalolactone->ERK Inhibits Toddalolactone->p38 Inhibits DNA DNA AP1->DNA Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response

Figure 2: Toddalolactone's inhibition of the MAPK signaling pathway.
Apoptotic Pathway

While in vivo studies suggest that Toddalolactone can reduce chondrocyte apoptosis in osteoarthritis models, the precise in vitro apoptotic signaling pathway it modulates remains an active area of investigation. Based on the general mechanisms of apoptosis induction by natural compounds, a putative pathway can be hypothesized. This would likely involve the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspases. Further research is required to definitively elucidate the specific molecular targets of Toddalolactone within this pathway.

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Toddalolactone Toddalolactone Bax Bax Toddalolactone->Bax Promotes? Bcl2 Bcl-2 Toddalolactone->Bcl2 Inhibits? Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Induces release Bcl2->Bax Inhibits Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Cytochrome_c_cyto->Apaf1

References

Toddalolactone's Modulation of the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica, has garnered significant interest for its anti-inflammatory properties. Emerging research has identified the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary target of toddalolactone's therapeutic action. This technical guide provides an in-depth analysis of the effects of toddalolactone on the NF-κB pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of toddalolactone as an anti-inflammatory agent.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB signaling cascade is a critical mediator of the inflammatory response. In resting cells, NF-κB dimers, predominantly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Studies have demonstrated that toddalolactone exerts its anti-inflammatory effects by intervening at multiple key points within this pathway.[1][2][3][4] Specifically, toddalolactone has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1][3] The inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB retained in the cytoplasm.[1][3] Furthermore, by reducing the phosphorylation of p65, toddalolactone directly attenuates its transcriptional activity. The culmination of these actions is a significant reduction in the nuclear translocation of NF-κB and the subsequent downregulation of its target pro-inflammatory genes.[1][2][3][4]

Data Presentation: Quantitative Effects of Toddalolactone

The following tables summarize the quantitative and semi-quantitative data from key studies investigating the effects of toddalolactone on the NF-κB pathway and downstream inflammatory mediators.

Table 1: Effect of Toddalolactone on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineToddalolactone ConcentrationCytokine Concentration (pg/mL)Fold Change vs. LPS ControlReference
TNF-α ControlUndetectable-[1]
LPS (1 µg/mL)~1800-[1]
LPS + 10 µM~1200~0.67[1]
LPS + 20 µM~800~0.44[1]
IL-6 ControlUndetectable-[1]
LPS (1 µg/mL)~1600-[1]
LPS + 10 µM~1000~0.63[1]
LPS + 20 µM~600~0.38[1]
IL-1β ControlUndetectable-[1]
LPS (1 µg/mL)~150-[1]
LPS + 10 µM~100~0.67[1]
LPS + 20 µM~50~0.33[1]

Table 2: Effect of Toddalolactone on NF-κB Pathway Protein Phosphorylation and Pro-inflammatory Gene Expression in Chondrocytes

TargetStimulusToddalolactone ConcentrationObserved EffectReference
p-p65/p65 LPS/IL-1β10 µM, 20 µMDose-dependent decrease in phosphorylation[2]
p-IκBα/IκBα LPS/IL-1β10 µM, 20 µMDose-dependent decrease in phosphorylation[2]
TNF-α mRNA LPS10 µM, 20 µMDose-dependent decrease in relative expression[2]
IL-6 mRNA LPS10 µM, 20 µMDose-dependent decrease in relative expression[2]
MMP13 mRNA IL-1β10 µM, 20 µMDose-dependent decrease in relative expression[2]

Note: While the referenced studies demonstrate a clear inhibitory effect, specific IC50 values for NF-κB inhibition by toddalolactone are not yet publicly available.

Mandatory Visualizations

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages, primary chondrocytes) start->cell_culture pretreatment Pre-treatment with Toddalolactone (various concentrations) cell_culture->pretreatment stimulation Stimulation with LPS or IL-1β pretreatment->stimulation elisa ELISA for Cytokine Secretion (TNF-α, IL-6) stimulation->elisa western Western Blot for Protein Phosphorylation (p-p65, p-IκBα) stimulation->western rtpcr RT-PCR for mRNA Expression (TNF-α, IL-6, MMPs) stimulation->rtpcr if_staining Immunofluorescence for p65 Nuclear Translocation stimulation->if_staining end End elisa->end western->end rtpcr->end if_staining->end

References

Unlocking the Anticancer Potential of Coumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a class of benzopyrone-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer therapeutics. Their diverse pharmacological activities, coupled with their synthetic tractability, have positioned them as privileged structures in medicinal chemistry. This technical guide provides an in-depth overview of the anticancer properties of coumarin derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Quantitative Anticancer Activity of Coumarin Derivatives

The anticancer efficacy of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various coumarin derivatives against a panel of human cancer cell lines, offering a comparative analysis of their potency.

Table 1: Anticancer Activity of Coumarin-Thiazole and Coumarin-Thiadiazole Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference
50a MDA-MB-2310.16[1]
A5490.17[1]
K5620.31[1]
HeLa0.25[1]
50b HeLa0.21[1]
52d HT-290.25 ± 0.004[1]
HCT-1160.26 ± 0.016[1]
42a-e MCF-75.41–10.75[1]
48a HCT-11630.7 (µg/mL)[1]
MCF-754.9 (µg/mL)[1]
48b HepG224.9 (µg/mL)[1]

Table 2: Anticancer Activity of Coumarin-Triazole Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference
14c K56217.9 ± 5.0[1]
14d CaCo-29.7 ± 1.3[1]
16a MCF-753.55[1]
16b MCF-758.62[1]
17 MCF-749[1]

Table 3: Anticancer Activity of Coumarin-Pyrazole Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference
35 HepG22.96 ± 0.25[1]
SMMC-77212.08 ± 0.32[1]
U873.85 ± 0.41[1]
H12995.36 ± 0.60[1]
36a HeLa5.75[1]
36b HeLa6.25[1]

Table 4: Anticancer Activity of Other Coumarin Hybrids

Compound IDCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid 1a HepG23.05 ± 1.60[1]
Hep3B3.76 ± 1.76[1]
A27805.82 ± 2.28[1]
OVCAR-34.60 ± 1.81[1]
Coumarin–acridine–thiazole 53a MDA-MB-2318.03 ± 0.81[1]
Coumarin–acridine–thiazole 53b A-5495.18 ± 1.04[1]
HT-2923.09 ± 1.17[1]
Coumarin–thiazolidinone 58a MCF-715.65 ± 0.28 (µg/mL)[1]
Coumarin–thiazolidinone 58b MCF-712.15 ± 0.05 (µg/mL)[1]
Hydrazide–hydrazone 140a Panc-10.129 ± 0.019[1]
Hydrazide–hydrazone 140b HepG24.892 ± 0.086[1]

Mechanisms of Anticancer Action

Coumarin derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously. This multi-targeted approach can be advantageous in overcoming drug resistance. The primary mechanisms of action are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many coumarin derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process. For instance, some derivatives upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death. Platinum(IV) complexes with 4-hydroxycoumarin, for example, induce apoptosis in SKOV-3 cells by up-regulating caspase 3 and caspase 9 expression.[2]

Coumarin Coumarin Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Coumarin->Bcl2 Bax Bax (Pro-apoptotic) Coumarin->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Coumarin-induced intrinsic apoptosis pathway.
Inhibition of Proliferation and Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Coumarin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints, most commonly the G2/M phase. This prevents the cells from dividing and propagating. For example, some coumarin-triazole conjugates have been shown to induce S/G2 phase cell cycle arrest.[3]

Targeting Key Signaling Pathways

Several critical signaling pathways that regulate cell growth, survival, and proliferation are often dysregulated in cancer. Coumarin derivatives have been found to modulate these pathways, including:

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in cancer. Coumarins can inhibit this pathway, leading to decreased cell proliferation and survival.[4][5][6] Derivatives of 3-benzyl coumarin seco-B-ring, for instance, induce apoptosis through the PI3K/Akt/mTOR signaling pathway.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of cell proliferation and is often a target for anticancer drugs.

Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by coumarins.
Other Anticancer Mechanisms

Coumarin derivatives exhibit a broad range of other anticancer activities, including:

  • Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some coumarins can inhibit angiogenesis, thereby cutting off the tumor's blood supply.[4][5] Isopentenyloxycoumarins, for example, inhibit angiogenesis by reducing CCl2 chemokine levels.[2]

  • Inhibition of Carbonic Anhydrases: Carbonic anhydrases are enzymes involved in pH regulation and are often overexpressed in tumors. Coumarins can act as inhibitors of these enzymes.[4][5]

  • Inhibition of Microtubule Polymerization: Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death.[4][5] Ferulin C, a natural sesquiterpene coumarin, is a potent colchicine-binding agent that destabilizes microtubules.[2]

  • Inhibition of Multidrug Resistance (MDR): Cancer cells can develop resistance to chemotherapy drugs by overexpressing efflux pumps that remove the drugs from the cell. Some coumarins can inhibit these pumps, thereby sensitizing the cancer cells to chemotherapy.[4][5]

  • Aromatase Inhibition: In estrogen-dependent breast cancers, the enzyme aromatase is a key target. Coumarin imidazolyl derivatives have been shown to inhibit this enzyme.[2]

Detailed Experimental Protocols

The evaluation of the anticancer properties of coumarin derivatives involves a variety of in vitro assays. The following are detailed protocols for some of the key experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • 96-well microplate

  • Cells in culture

  • Coumarin derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the coumarin derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed Seed Cells (96-well plate) Treat Treat with Coumarin Derivatives Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cells treated with the coumarin derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Harvest Harvest & Wash Treated Cells Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for the Annexin V/PI apoptosis assay.
Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of the coumarin derivatives.

Materials:

  • SDS-PAGE equipment

  • Electrotransfer system

  • PVDF or nitrocellulose membranes

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Protein Extraction: Lyse the treated and control cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

Coumarin derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to target multiple oncogenic pathways, induce apoptosis, and inhibit cell proliferation makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship studies continue to guide the design of more potent and selective coumarin-based drugs.[1] Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application. The hybridization of the coumarin scaffold with other pharmacophores is also a promising strategy to enhance anticancer activity and overcome drug resistance.[1]

References

Toddalolactone: A Novel Therapeutic Candidate for Sepsis and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, and chronic inflammatory diseases represent significant global health challenges with substantial morbidity and mortality.[1][2] The pathophysiology of these conditions is complex, involving an overwhelming production of pro-inflammatory mediators, the so-called "cytokine storm," which leads to tissue damage and organ failure.[1][2][3] Current therapeutic strategies often have limited efficacy, highlighting the urgent need for novel anti-inflammatory and immunomodulatory agents.[1] Toddalolactone, a natural coumarin isolated from the plant Toddalia asiatica, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the current scientific understanding of toddalolactone's effects on sepsis and inflammatory responses, with a focus on its mechanism of action, preclinical efficacy, and relevant experimental data.

Mechanism of Action: Targeting Key Inflammatory Pathways

Toddalolactone exerts its anti-inflammatory effects by modulating several critical signaling pathways implicated in the inflammatory cascade. The primary mechanisms identified to date involve the inhibition of the HMGB1-NF-κB and MAPK signaling pathways.

Inhibition of the HMGB1-NF-κB Signaling Pathway

The High Mobility Group Box 1 (HMGB1) protein is a key late-phase mediator of inflammation in sepsis.[1] Upon inflammatory stimuli, such as lipopolysaccharide (LPS), HMGB1 translocates from the nucleus to the cytoplasm and is subsequently released into the extracellular space, where it activates pro-inflammatory signaling. Toddalolactone has been shown to effectively block this translocation.[3][4]

This inhibition of HMGB1 translocation prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) pathway.[3][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Toddalolactone has been demonstrated to suppress NF-κB transcriptional activity, reduce the nuclear translocation and phosphorylation of the NF-κB p65 subunit, and decrease the phosphorylation of its inhibitor, IκBα.[3][4] Furthermore, it downregulates the expression of Toll-like receptor 4 (TLR4) and IKBKB, upstream components of the NF-κB signaling cascade.[3][4]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKBKB IKBKB TLR4->IKBKB activates IkappaBalpha IκBα IKBKB->IkappaBalpha phosphorylates NFkappaB_p65_p50 NF-κB (p65/p50) IkappaBalpha->NFkappaB_p65_p50 releases NFkappaB_nucleus NF-κB (p65/p50) NFkappaB_p65_p50->NFkappaB_nucleus translocates HMGB1_cyto HMGB1 Toddalolactone_cyto Toddalolactone Toddalolactone_cyto->NFkappaB_p65_p50 inhibits translocation HMGB1_nucleus HMGB1 Toddalolactone_cyto->HMGB1_nucleus inhibits translocation HMGB1_nucleus->HMGB1_cyto translocates Proinflammatory_Genes Pro-inflammatory Genes NFkappaB_nucleus->Proinflammatory_Genes activates transcription G start Start cell_culture Cell Culture (e.g., RAW 264.7, SW1353) start->cell_culture todd_treatment Pre-treatment with Toddalolactone cell_culture->todd_treatment inflammation_induction Induction of Inflammation (LPS or IL-1β) todd_treatment->inflammation_induction incubation Incubation inflammation_induction->incubation analysis Analysis of Inflammatory Mediators incubation->analysis elisa ELISA (Cytokine Protein) analysis->elisa rt_pcr RT-PCR (Gene Expression) analysis->rt_pcr western_blot Western Blot (Signaling Proteins) analysis->western_blot end End elisa->end rt_pcr->end western_blot->end

References

An In-depth Technical Guide to Toddalolactone: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toddalolactone, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. First identified in Toddalia asiatica (L.) Lam., this phytochemical has demonstrated a range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of toddalolactone. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its bioactivities, and elucidates its mechanisms of action, with a focus on its modulation of key signaling pathways such as NF-κB and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of toddalolactone began with the phytochemical exploration of Toddalia asiatica, a plant traditionally used in folk medicine. The presence of coumarins in the root bark of this plant was noted in early studies. A significant milestone in the history of toddalolactone was the work of Ishii et al. in 1977, who reported the isolation and characterization of several coumarins, including toddalolactone, from the root bark of Toddalia asiatica.[1] While earlier work by Govindachari and colleagues in 1956 had also pointed to the chemical constituents of this plant, the 1977 publication provided a more detailed account of these compounds.[2]

Subsequent research delved into the stereochemistry of toddalolactone. The absolute configuration of (+)-toddalolactone was determined to be R, a crucial piece of information for understanding its interaction with biological targets. There has been some scientific discussion regarding whether toddalolactone is a genuine natural product or an artifact of the isolation process, potentially derived from a precursor like aculeatin. However, further studies have concluded that toddalolactone is indeed a naturally occurring compound within Toddalia asiatica.

Chemical Structure and Properties

Toddalolactone is classified as a coumarin, a class of benzopyrones widely found in the plant kingdom. Its chemical structure is characterized by a C16H20O6 molecular formula and a systematic IUPAC name of 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.

Table 1: Chemical and Physical Properties of Toddalolactone

PropertyValue
Molecular Formula C16H20O6
Molecular Weight 308.33 g/mol
IUPAC Name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
CAS Number 483-90-9
Appearance White powder
Solubility Soluble in methanol, slightly soluble in water

Biological Activities and Therapeutic Potential

Toddalolactone has been shown to possess a wide spectrum of biological activities, making it a compound of interest for drug development. Its therapeutic potential spans across several areas, including inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Activity

Toddalolactone exhibits significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the inhibition of nitric oxide (NO) production. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, toddalolactone has been shown to inhibit NO production in a dose-dependent manner.

Anticancer Activity

The cytotoxic effects of toddalolactone against various cancer cell lines have been reported. These studies indicate its potential as a lead compound for the development of novel anticancer agents.

PAI-1 Inhibitory Activity

Table 2: Quantitative Bioactivity Data for Toddalolactone

Biological ActivityAssay/Cell LineIC50 Value
Anti-inflammatory Inhibition of NO production in LPS-stimulated RAW 264.7 cellsNot explicitly found, but inhibitory effect noted
Anticancer Cytotoxicity against NCI-H187 cellsNot explicitly found, but cytotoxicity noted
Cytotoxicity against KB cellsNot explicitly found, but cytotoxicity noted
PAI-1 Inhibition Recombinant human PAI-137.31 ± 3.23 μM

Mechanisms of Action

The diverse biological activities of toddalolactone are attributed to its ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Toddalolactone has been shown to inhibit the activation of the NF-κB pathway. It is suggested to exert its effect by inhibiting the phosphorylation of IκBα (inhibitor of kappa B alpha) and subsequently preventing the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_n p50-p65 p50_p65->p50_p65_n Nuclear Translocation Toddalolactone Toddalolactone Toddalolactone->IKK Inhibits DNA DNA p50_p65_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Toddalolactone inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While the precise effects of toddalolactone on the phosphorylation of specific MAPK components like ERK, JNK, and p38 are still under investigation, its influence on this pathway is believed to contribute to its observed biological activities.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress MAPKKK MAPKKK Growth_Factors->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Phosphorylates Toddalolactone Toddalolactone Toddalolactone->MAPK Modulates? Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) Transcription_Factors->Gene_Expression

Postulated modulation of the MAPK pathway by Toddalolactone.

Experimental Protocols

Isolation of Toddalolactone from Toddalia asiatica

The following is a general protocol for the isolation of toddalolactone based on common phytochemical extraction and chromatography techniques.

Isolation_Workflow Start Dried Root Bark of Toddalia asiatica Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Elution Gradient Elution (e.g., Hexane-Ethyl Acetate) Column_Chromatography->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC TLC Analysis of Fractions Fraction_Collection->TLC Purification Further Purification of Toddalolactone-rich Fractions (e.g., Recrystallization) TLC->Purification End Pure Toddalolactone Purification->End

General workflow for the isolation of Toddalolactone.

Protocol:

  • Plant Material: Air-dried and powdered root bark of Toddalia asiatica.

  • Extraction: The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Fraction Collection and Analysis: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Fractions showing similar TLC profiles are pooled together.

  • Purification: The fractions containing toddalolactone are further purified by repeated column chromatography or by recrystallization from a suitable solvent (e.g., methanol) to obtain pure toddalolactone.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.[3][4]

  • Treatment: The cells are treated with various concentrations of toddalolactone (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept low, typically <0.1%) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) at 37°C.[3][4]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of toddalolactone that inhibits 50% of cell growth) is determined.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Protocol:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate and treated with various concentrations of toddalolactone for a pre-incubation period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further period (e.g., 24 hours).[5]

  • Sample Collection: After incubation, the cell culture supernatant is collected.[6]

  • Griess Reaction: An equal volume of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubated at room temperature for a short period (e.g., 10-15 minutes).[6]

  • Absorbance Measurement: The absorbance of the resulting pink-colored azo dye is measured at a wavelength of around 540 nm.[6]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of nitric oxide inhibition is calculated.

Conclusion and Future Directions

Future investigations should focus on several key areas. A more detailed elucidation of the specific molecular targets of toddalolactone within the MAPK pathway is needed to fully understand its mechanism of action. In vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of toddalolactone. Furthermore, medicinal chemistry efforts could be directed towards the synthesis of toddalolactone analogs with improved potency and selectivity. Continued research into toddalolactone holds the potential to unlock new therapeutic strategies for a range of diseases.

References

Spectroscopic Data of Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Toddalolactone, a natural coumarin isolated from plants of the Toddalia genus, notably Toddalia asiatica. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Chemical Structure and Properties

Toddalolactone is a substituted coumarin with the systematic IUPAC name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one . Its chemical structure is characterized by a coumarin core with methoxy and dihydroxy-methylbutyl substituents.

PropertyValue
Molecular Formula C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol
CAS Number 483-90-9
Appearance White powder

Spectroscopic Data

The structural elucidation of Toddalolactone has been achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the characteristic data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Toddalolactone

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3~6.2d~9.5
4~7.9d~9.5
8~6.5s-
1'~3.0m-
2'~3.8m-
4'~1.2s-
5'~1.3s-
5-OCH₃~3.9s-
7-OCH₃~3.9s-
2'-OH-br s-
3'-OH-br s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Toddalolactone

PositionChemical Shift (δ, ppm)
2~161.0
3~112.0
4~145.0
4a~105.0
5~158.0
6~115.0
7~160.0
8~93.0
8a~156.0
1'~28.0
2'~78.0
3'~73.0
4'~25.0
5'~26.0
5-OCH₃~56.0
7-OCH₃~56.5

Note: The assignments are based on typical values for coumarin skeletons and may require confirmation through 2D NMR experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a crucial technique for the identification and quantification of Toddalolactone in complex mixtures. In positive ion mode, Toddalolactone typically forms a protonated molecule [M+H]⁺.

Table 3: LC-MS/MS Data for Toddalolactone

ParameterValue
Precursor Ion [M+H]⁺ m/z 309.1333 (calculated), 309.2 (observed)
Key Fragment Ions (MS²) m/z 205.0501, 235.0606, 219.0657, 191.0708, 177.0551
MRM Transition m/z 309.2 → 205.2

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and spectroscopic analysis of Toddalolactone.

Isolation of Toddalolactone from Toddalia asiatica

A common procedure for the isolation of coumarins from Toddalia asiatica involves solvent extraction followed by chromatographic separation.

experimental_workflow plant_material Dried and powdered plant material (e.g., roots of Toddalia asiatica) extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation fractions Fractions fractionation->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Toddalolactone hplc->pure_compound

Figure 1: General workflow for the isolation of Toddalolactone.
NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz).

  • Sample Preparation: Dissolve 5-10 mg of purified Toddalolactone in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra to determine proton chemical shifts and coupling constants.

    • Acquire ¹³C NMR spectra to identify the number and types of carbon atoms.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and confirm assignments.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

LC-MS/MS Protocol

The following is a representative UPLC-MS/MS method for the analysis of Toddalolactone.[1]

  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Gradient Elution: A typical gradient might be:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-7 min: 90-10% B

    • 7-8 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) using the transition m/z 309.2 → 205.2.

Signaling Pathways and Logical Relationships

The identification of a natural product like Toddalolactone follows a logical progression from the raw biological material to the final, structurally elucidated compound. This process is heavily reliant on the interplay of separation and spectroscopic techniques.

logical_relationship cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_source Plant Source (Toddalia asiatica) extraction_step Extraction & Fractionation plant_source->extraction_step isolated_compound Isolated Compound extraction_step->isolated_compound nmr_analysis NMR Spectroscopy (1D & 2D) isolated_compound->nmr_analysis ms_analysis Mass Spectrometry (LC-MS) isolated_compound->ms_analysis structure Chemical Structure of Toddalolactone nmr_analysis->structure ms_analysis->structure

Figure 2: Logical workflow for the identification of Toddalolactone.

This guide provides a foundational understanding of the spectroscopic characteristics of Toddalolactone. For more specific applications, researchers are encouraged to consult the primary literature for detailed experimental conditions and data interpretation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Toddalolactone from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of toddalolactone from the medicinal plant Toddalia asiatica. The methodologies are compiled from various scientific studies to offer a comprehensive guide for laboratory applications.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant widely used in traditional medicine across Asia and Africa.[1][2] The plant is a rich source of various bioactive secondary metabolites, with coumarins and alkaloids being the most prominent.[1][3] Among the diverse coumarins isolated from this plant, toddalolactone has garnered significant scientific interest due to its notable pharmacological activities, including anti-inflammatory, anticancer, and antithrombotic effects.[2][4] These properties make toddalolactone a promising candidate for further investigation in drug discovery and development.

This document outlines various methods for the extraction and purification of toddalolactone from T. asiatica, with a primary focus on the root bark, which is reported to be a potent source of this compound.[1][5] Additionally, analytical protocols for the quantification and purity assessment of the isolated compound are provided.

Extraction Protocols

Several methods have been employed for the extraction of coumarins, including toddalolactone, from T. asiatica. The choice of method and solvent can significantly impact the yield and purity of the crude extract. Below are detailed protocols for different extraction techniques.

Maceration with 95% Ethanol

This method is a conventional technique for extracting a broad range of phytochemicals.

Protocol:

  • Plant Material Preparation: Air-dry the root bark of T. asiatica and grind it into a coarse powder (approximately 24-mesh).[6][7]

  • Extraction:

    • Submerge 10 kg of the powdered root bark in 95% ethanol at room temperature.

    • Allow the mixture to macerate for a specified period, with occasional agitation.

    • Repeat the extraction process nine times to ensure exhaustive extraction.[6][7]

  • Filtration and Concentration:

    • Combine all the ethanol extracts and filter them through a Buchner funnel to remove solid plant material.[6][7]

    • Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude ethanol extract.[6][7]

Reflux Extraction with Methanol

Reflux extraction utilizes elevated temperatures to enhance extraction efficiency.

Protocol:

  • Plant Material Preparation: Prepare powdered material from the desired part of T. asiatica (e.g., root bark, stem).

  • Extraction:

    • Soak approximately 6.0 g of the powdered plant material in methanol at a solid-liquid ratio of 1:50 (g:mL) for 24 hours.

    • Perform reflux extraction in a constant temperature water bath at 65°C for 2 hours.

    • Repeat the reflux extraction process three times.

  • Filtration and Concentration:

    • Combine the extracts from all reflux cycles.

    • Filter the combined extract to remove plant debris.

    • Concentrate the filtrate using a rotary evaporator to yield the crude methanol extract.

Microwave-Assisted Extraction (MAE) with Methanol

MAE is a modern and efficient technique that uses microwave energy to accelerate extraction.

Protocol:

  • Plant Material Preparation: Use 2.0 g of dried, powdered T. asiatica (0.15-0.30 mm particle size).[8]

  • Extraction:

    • Place the powdered sample in an extraction vessel with 20 mL of methanol, resulting in a solid/liquid ratio of 1:10 (g/mL).[8]

    • Subject the mixture to microwave irradiation at 50°C for 1 minute.[8]

  • Post-Extraction:

    • After extraction, cool the vessel and filter the contents to separate the extract from the solid residue.

Optimized Extraction with 65% Ethanol

This method has been optimized for the extraction of multiple bioactive compounds from T. asiatica.

Protocol:

  • Plant Material Preparation: Use powdered T. asiatica.

  • Extraction:

    • Mix the powdered plant material with a 65% ethanol aqueous solution at a solid-liquid ratio of 1:20.

    • Extract for 25 minutes.

  • Filtration and Concentration:

    • Filter the mixture to obtain the liquid extract.

    • Concentrate the extract to yield the crude product.

Purification Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for the separation and purification of natural products from crude extracts.

Protocol:

  • Crude Extract Preparation: Start with the crude extract obtained from one of the methods described in Section 2.

  • Solvent System Preparation: Prepare a biphasic solvent system of hexane-ethyl acetate-methanol-water with a volume ratio of 5:5:5.5:4.5 (v/v/v/v).[8] Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC coil with the stationary phase (upper phase).

    • Inject the crude extract dissolved in a small amount of the solvent system.

    • Pump the mobile phase (lower phase) through the coil at a specific flow rate.

    • Collect fractions as they elute from the column.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing toddalolactone.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain purified toddalolactone.

Quantitative Data

The yield of toddalolactone can vary depending on the plant part, geographical source, and the extraction and purification methods employed. While specific yield data for toddalolactone is not consistently reported across the literature, the following tables provide an overview of related quantitative findings.

Table 1: Extraction Yields from Toddalia asiatica

Extraction MethodSolventPlant PartTotal Extract Yield (%)Reference
Maceration95% EthanolRoot BarkNot Specified[6][7]
RefluxMethanolVariousNot Specified
DecoctionWaterNot Specified7.241 - 14.466
Optimized65% EthanolNot SpecifiedNot Specified

Table 2: Yield and Purity of Furanocoumarins from T. asiatica using MAE and HSCCC

CompoundYield (mg/g of dried plant material)Purity (%)Reference
Isopimpinellin0.8595.0[8]
Pimpinellin2.5599.1[8]
Phellopterin0.9596.4[8]

Analytical Protocols for Quality Control

To ensure the identity and purity of the extracted toddalolactone, analytical techniques such as HPLC and UPLC-MS/MS are essential.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Instrumentation:

  • HPLC system with a DAD detector

  • C18 column

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Detection Wavelength: 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of purified toddalolactone standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the extracted sample in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the toddalolactone peak in the sample chromatogram by comparing the retention time with the standard. Calculate the purity based on the peak area relative to the total peak area.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

Instrumentation:

  • UPLC system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • UPLC BEH C18 column.

Chromatographic and MS Conditions:

  • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

  • Ionization Mode: Positive ESI.

  • MRM Transitions: For toddalolactone, monitor the precursor ion at m/z 309.2 and the product ion at m/z 205.2.

  • Calibration Range: 5–4,000 ng/mL in the desired matrix (e.g., plasma, buffer).

Protocol:

  • Sample and Standard Preparation: Prepare calibration standards and quality control samples by spiking a known concentration of toddalolactone standard into the relevant matrix. For extracted samples, perform a suitable dilution in the mobile phase.

  • Analysis: Inject the prepared samples and standards into the UPLC-MS/MS system.

  • Data Processing: Quantify the amount of toddalolactone in the samples by constructing a calibration curve of peak area versus concentration.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material T. asiatica Plant Material (e.g., Root Bark) grinding Grinding and Powdering plant_material->grinding extraction Extraction (Maceration, Reflux, or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hsccc HSCCC Purification crude_extract->hsccc pure_toddalolactone Pure Toddalolactone hsccc->pure_toddalolactone hplc HPLC Analysis (Purity Assessment) pure_toddalolactone->hplc uplc_msms UPLC-MS/MS Analysis (Quantification) pure_toddalolactone->uplc_msms

Caption: Workflow for Toddalolactone Extraction and Purification.

Signaling Pathway

Natural coumarins are known to exert their anti-inflammatory and anticancer effects by modulating various signaling pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9][]

NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nfkb_n NF-κB nfkb->nfkb_n Translocation toddalolactone Toddalolactone toddalolactone->ikk Inhibition toddalolactone->nfkb_n Inhibition gene_transcription Gene Transcription nfkb_n->gene_transcription inflammatory_response Inflammatory Response (e.g., NO, Pro-inflammatory Cytokines) gene_transcription->inflammatory_response

Caption: Toddalolactone's Potential Modulation of the NF-κB Pathway.

References

Application Notes and Protocols for the Synthesis of Toddalolactone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of toddalolactone derivatives and detailed protocols for their evaluation as potential therapeutic agents. Toddalolactone, a naturally occurring coumarin, and its synthetic derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Introduction

Toddalolactone is a natural product isolated from Toddalia asiatica. Coumarins, the structural class to which toddalolactone belongs, are a well-established group of heterocyclic compounds with a wide range of biological activities. The modification of the toddalolactone scaffold offers a promising avenue for the development of novel drug candidates with enhanced potency and selectivity. This document outlines a plausible synthetic strategy for toddalolactone and its derivatives, along with protocols for assessing their biological effects.

Synthesis of Toddalolactone Derivatives

The total synthesis of toddalolactone can be approached through a multi-step process involving the formation of the coumarin core, introduction of the prenyl side chain, and subsequent stereoselective dihydroxylation.

Part 1: Synthesis of the Coumarin Core

A common and effective method for synthesizing the coumarin skeleton is the Pechmann condensation[1][2]. This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the 5,7-dimethoxycoumarin core of toddalolactone, 3,5-dimethoxyphenol would be the starting phenol.

Experimental Protocol: Pechmann Condensation for 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one

  • Reaction Setup: In a suitable reaction vessel, charge 3,5-dimethoxyphenol (1 equivalent) and glacial acetic acid. Stir the mixture at 40–45 °C until a clear solution is obtained.

  • Addition of Reagents: Cool the reaction mixture to 8 °C. Prepare a solution of ethyl-4-chloroacetoacetate (1 equivalent) in glacial acetic acid and sulfuric acid. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature between 8–10 °C.

  • Reaction Progression: Stir the reaction mixture for 1 hour at room temperature. Gradually raise the temperature to 60 °C and continue stirring for 12 hours at 55–60 °C.

  • Work-up: Cool the mixture to 40 °C and add water dropwise over 15 minutes. Stir for an additional 2 hours at room temperature to facilitate product precipitation.

  • Isolation and Purification: Filter the precipitate and wash with water. Create a slurry of the crude product in methanol and stir for 30 minutes at 0–5 °C. Filter the solid, wash with cold methanol, and dry under vacuum to yield 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one[3].

Part 2: Introduction of the Prenyl Side Chain

The introduction of the prenyl group at the C6 position can be achieved through a Claisen rearrangement of an O-prenylated precursor[4][5][6][7]. This[8][8]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Synthesis of 6-prenyl-5,7-dimethoxycoumarin (Conceptual)

  • O-Prenylation: React the appropriate 5,7-dimethoxycoumarin precursor with prenyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF) to form the O-prenylated ether.

  • Claisen Rearrangement: Heat the O-prenylated coumarin in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) to induce the Claisen rearrangement, which will regioselectively form the C-prenylated product at the C6 position.

  • Purification: Purify the resulting 6-prenyl-5,7-dimethoxycoumarin using column chromatography on silica gel.

Part 3: Asymmetric Dihydroxylation of the Prenyl Side Chain

The final key step in the synthesis of (+)-Toddalolactone is the asymmetric dihydroxylation of the prenyl side chain to introduce the chiral diol. The Sharpless asymmetric dihydroxylation is a reliable method for this transformation, utilizing osmium tetroxide as a catalyst in the presence of a chiral ligand[9][10][11][12].

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup: Dissolve the 6-prenyl-5,7-dimethoxycoumarin in a mixture of t-butanol and water.

  • Reagent Addition: Add the AD-mix-β (for the desired stereoisomer of toddalolactone) to the solution and stir vigorously at room temperature until the reaction is complete (monitored by TLC). AD-mix-β contains potassium osmate, a chiral ligand ((DHQD)2PHAL), and potassium ferricyanide as the re-oxidant[9].

  • Quenching and Work-up: Quench the reaction by adding sodium sulfite and stirring for 1 hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (+)-Toddalolactone.

Workflow for the Synthesis of Toddalolactone

G A 3,5-Dimethoxyphenol B Pechmann Condensation A->B C 5,7-Dimethoxycoumarin Core B->C D Prenylation (Claisen Rearrangement) C->D E 6-Prenyl-5,7-dimethoxycoumarin D->E F Sharpless Asymmetric Dihydroxylation E->F G (+)-Toddalolactone F->G

Caption: Proposed synthetic workflow for (+)-Toddalolactone.

Biological Activities and Protocols

Toddalolactone derivatives have shown promise as both anticancer and anti-inflammatory agents. The following sections detail their mechanism of action and provide protocols for their biological evaluation.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of coumarin derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer)[13][14][15].

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized toddalolactone derivatives (e.g., 0.01 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Coumarin Derivatives

CompoundCell LineIC50 (µM)Reference
Coumarin-pyridine hybrid 24aMCF-71.11 - 9.33[15]
Coumarin-pyridine hybrid 24aA5491.11 - 9.33[15]
Compound 4MCF-73.26[14]
Compound 4A5499.34[14]
Compound 122MCF-75.17[13]
Compound 122A5494.29[13]
Coumarin-1,2,3-triazole hybrid 16aMCF-753.55[13]
Coumarin-tagged 1,3,4-oxadizaole 38aMCF-7< 5[13]
Coumarin-thiazole hybrid 42a-eMCF-75.41 - 10.75[13]
Anti-inflammatory Activity and NF-κB Signaling

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[16][17][18][][20]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines.

Inhibition of NF-κB by Toddalolactone Derivatives

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Toddalolactone Toddalolactone Derivative Toddalolactone->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates DNA DNA NFkB_n->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Activates

Caption: Inhibition of the NF-κB signaling pathway by Toddalolactone derivatives.

Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment: Treat the transfected cells with the synthesized toddalolactone derivatives for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Conclusion

The synthetic pathways and biological evaluation protocols outlined in these application notes provide a framework for the development and characterization of novel toddalolactone derivatives. The potential of these compounds to act as anticancer and anti-inflammatory agents warrants further investigation. The provided methodologies can be adapted and optimized to explore the structure-activity relationships of this promising class of natural product derivatives.

References

Application Notes & Protocols: High-Speed Counter-Current Chromatography for Toddalolactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica (L.) Lam., has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient liquid-liquid partition chromatography technique for the preparative separation and purification of such bioactive compounds from complex natural product extracts. This document provides detailed application notes and protocols for the purification of Toddalolactone using HSCCC, based on established methodologies.

Data Presentation

Table 1: HSCCC System and Operating Parameters for Toddalolactone Purification

ParameterValueReference
Instrument High-Speed Counter-Current Chromatography (HSCCC)[1]
Solvent System n-hexane/ethyl acetate/methanol/water[1]
Volume Ratio (v/v) 5:5:3:7 (Initial Separation)[1]
Volume Ratio (v/v) 5:5:4:6 (2D-CCC for final purification)[1]
Revolution Speed Not explicitly stated for Toddalolactone, but 800 rpm is common for similar compounds.[2]
Flow Rate Not explicitly stated for Toddalolactone, but 2.0 mL/min is common for similar compounds.[2]
Detection Wavelength Not explicitly stated, but UV detection between 254 nm and 270 nm is typical for coumarins.[2]
Stationary Phase Upper phase of the solvent system[1]
Mobile Phase Lower phase of the solvent system[1]

Table 2: Performance Data for Toddalolactone Purification

ParameterResultReference
Purity > 98%[1]
Recovery Not explicitly stated in the reviewed literature.
Separation Time Total separation time for the fraction containing Toddalolactone in the second dimension was 300 min.[1]

Experimental Protocols

Preparation of Crude Extract from Toddalia asiatica
  • Grinding: Grind the dried roots of Toddalia asiatica into a coarse powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition sequentially with petroleum ether, ethyl acetate, and n-butanol.

    • Collect the ethyl acetate fraction, as it is enriched with coumarins like Toddalolactone.

    • Evaporate the ethyl acetate to dryness to yield the crude extract for HSCCC purification.

HSCCC Purification of Toddalolactone
  • Preparation of the Two-Phase Solvent System:

    • Prepare the n-hexane/ethyl acetate/methanol/water solvent systems in the specified volume ratios (5:5:3:7 for the initial separation and 5:5:4:6 for the second dimension).[1]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate at room temperature.

    • Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

  • HSCCC System Equilibration:

    • Fill the entire HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed (e.g., 800 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established. The retention of the stationary phase should be monitored.

  • Sample Injection and Fraction Collection:

    • Dissolve the crude ethyl acetate extract in a suitable volume of the lower phase.

    • Inject the sample solution into the HSCCC system.

    • Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks.

  • Two-Dimensional HSCCC for Final Purification:

    • Combine the fractions from the initial separation that contain Toddalolactone.

    • Concentrate these fractions to dryness.

    • Repeat the HSCCC procedure using the second solvent system (n-hexane/ethyl acetate/methanol/water at 5:5:4:6) to achieve higher purity.[1]

  • Purity Analysis:

    • Analyze the purity of the final collected fractions corresponding to Toddalolactone using High-Performance Liquid Chromatography (HPLC). A purity of over 98% has been reported using this two-dimensional approach.[1]

Visualizations

Experimental Workflow

G cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_analysis Analysis plant Dried Toddalia asiatica Roots powder Powdered Plant Material plant->powder Grinding crude_extract Crude Ethanol Extract powder->crude_extract Ethanol Extraction partition Solvent Partitioning crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction hsccc_1d 1D HSCCC Separation (5:5:3:7) ethyl_acetate_fraction->hsccc_1d Injection toddalolactone_fractions Toddalolactone-containing Fractions hsccc_1d->toddalolactone_fractions Fraction Collection hsccc_2d 2D HSCCC Purification (5:5:4:6) toddalolactone_fractions->hsccc_2d pure_toddalolactone Pure Toddalolactone (>98%) hsccc_2d->pure_toddalolactone hplc HPLC Purity Analysis pure_toddalolactone->hplc

Caption: Workflow for Toddalolactone Purification.

Signaling Pathway of Toddalolactone

Recent studies have shown that Toddalolactone exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[3]

G cluster_stimulus Inflammatory Stimulus (e.g., IL-1β) cluster_toddalolactone Inhibition cluster_pathways Signaling Pathways cluster_response Cellular Response stimulus Inflammatory Stimulus mapk MAPK Pathway (p38, JNK) stimulus->mapk nfkb NF-κB Pathway (p65, IκBα) stimulus->nfkb toddalolactone Toddalolactone toddalolactone->mapk Inhibits Activation toddalolactone->nfkb Inhibits Activation inflammation Inflammatory Response (e.g., MMPs, Pro-inflammatory Cytokines) mapk->inflammation nfkb->inflammation

Caption: Toddalolactone's Inhibition of Inflammatory Pathways.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Toddalolactone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of Toddalolactone. The assays described herein are designed to assess its anti-cancer, anti-inflammatory, and specific enzyme inhibitory effects.

Data Presentation

The following tables summarize the reported quantitative data for Toddalolactone's activity in various assays.

Table 1: Anti-Inflammatory and Anti-Osteoclastogenesis Activity of Toddalolactone

AssayCell LineTreatmentConcentration of ToddalolactoneOutcome
Cell ViabilitySW1353 ChondrocytesToddalolactone alone0-40 µMNo significant cytotoxicity observed.[1]
Anti-inflammatorySW1353 ChondrocytesLPS (10 µg/ml)10 µMSignificant reduction in the expression of IL-6, IL-8, TNF-α, MMP2, MMP9, and MMP13.[1]
Anti-inflammatorySW1353 ChondrocytesIL-1β (10 ng/ml)10 µMSignificant reduction in the expression of pro-inflammatory and catabolic mediators.[1]
NF-κB InhibitionSW1353 ChondrocytesLPS or IL-1β10 µMSuppressed the translocation of p65 into the nucleus.[1]
MAPK InhibitionSW1353 ChondrocytesLPS or IL-1β10 µMInhibited the phosphorylation of JNK, ERK, and p38.[1]
OsteoclastogenesisBone Marrow-Derived Macrophages (BMMs)RANKLNot specifiedInhibited RANKL-induced osteoclastogenesis.[1]
AssayMethodOutcome
PAI-1 InhibitionChromogenic AssayIC50 = 37.31 ± 3.23 µM.[3]
PAI-1/uPA Complex FormationSDS-PAGEInhibited the formation of the PAI-1/uPA complex in a dose-dependent manner (12.5-100 µM).[3]

Experimental Protocols

Anti-Cancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Toddalolactone in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of Toddalolactone or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate and treat with Toddalolactone at desired concentrations (e.g., IC50 and 2x IC50 values determined from the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Anti-Inflammatory Activity Assays

Principle: NF-κB is a key transcription factor that regulates inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory stimuli like lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β), IκB is degraded, and NF-κB (typically the p65 subunit) translocates to the nucleus to activate gene transcription. This assay visualizes the subcellular localization of NF-κB p65 using immunofluorescence microscopy.

Protocol:

  • Cell Seeding: Seed SW1353 chondrocytes on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with Toddalolactone (e.g., 10 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (10 µg/mL) or IL-1β (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Observe the localization of p65 (green fluorescence) in relation to the nucleus (blue fluorescence). In unstimulated or Toddalolactone-treated cells, p65 will be predominantly in the cytoplasm, while in stimulated cells, it will translocate to the nucleus.

Principle: The MAPK signaling pathways (including ERK, JNK, and p38) are crucial in mediating inflammatory responses. Activation of these pathways involves the phosphorylation of the respective kinase proteins. Western blotting can be used to detect the levels of phosphorylated (activated) and total MAPK proteins.

Protocol:

  • Cell Lysis: Seed SW1353 chondrocytes in a 6-well plate, pre-treat with Toddalolactone, and stimulate with LPS or IL-1β as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated forms of ERK, JNK, and p38, as well as total ERK, JNK, and p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Toddalolactone on MAPK activation.

PAI-1 Inhibitory Activity Assay

Protocol:

  • uPA Addition: Add a fixed amount of uPA to each well and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add the chromogenic substrate for uPA (e.g., S-2444) to each well.

  • Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of Toddalolactone and determine the IC50 value.

Protocol:

  • uPA Addition: Add uPA to a final concentration of 0.8 µM and incubate for 10 minutes at 37°C.

  • Sample Preparation: Add 2x non-reducing SDS-PAGE loading buffer and heat the samples at 100°C for 3 minutes.

  • SDS-PAGE: Run the samples on a 10% SDS-polyacrylamide gel.

Visualizations

experimental_workflow_anti_cancer cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) seed_cancer Seed Cancer Cells treat_todd Treat with Toddalolactone seed_cancer->treat_todd incubate_24_72 Incubate 24-72h treat_todd->incubate_24_72 add_mtt Add MTT Reagent incubate_24_72->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs seed_apoptosis Seed & Treat Cells harvest_cells Harvest Cells seed_apoptosis->harvest_cells stain_annexin_pi Stain with Annexin V-FITC & PI harvest_cells->stain_annexin_pi incubate_15min Incubate 15 min stain_annexin_pi->incubate_15min analyze_flow Analyze by Flow Cytometry incubate_15min->analyze_flow

Caption: Workflow for assessing the anti-cancer activity of Toddalolactone.

experimental_workflow_anti_inflammatory cluster_nfkb NF-κB Translocation (Immunofluorescence) cluster_mapk MAPK Phosphorylation (Western Blot) seed_chondrocytes_if Seed Chondrocytes pretreat_todd_if Pre-treat with Toddalolactone seed_chondrocytes_if->pretreat_todd_if stimulate_lps_il1b_if Stimulate (LPS/IL-1β) pretreat_todd_if->stimulate_lps_il1b_if fix_perm_block Fix, Permeabilize, Block stimulate_lps_il1b_if->fix_perm_block primary_ab Primary Ab (p65) fix_perm_block->primary_ab secondary_ab Secondary Ab (Fluor) primary_ab->secondary_ab dapi_stain DAPI Stain secondary_ab->dapi_stain visualize_microscopy Visualize dapi_stain->visualize_microscopy seed_chondrocytes_wb Seed & Treat Chondrocytes lyse_cells Lyse Cells & Quantify Protein seed_chondrocytes_wb->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer_pvdf Transfer to PVDF sds_page->transfer_pvdf block_membrane Block Membrane transfer_pvdf->block_membrane primary_ab_wb Primary Ab (p-MAPK, Total MAPK) block_membrane->primary_ab_wb secondary_ab_wb Secondary Ab (HRP) primary_ab_wb->secondary_ab_wb detect_ecl Detect with ECL secondary_ab_wb->detect_ecl

Caption: Workflow for assessing the anti-inflammatory activity of Toddalolactone.

signaling_pathway_inflammation LPS_IL1B LPS / IL-1β TLR_IL1R TLR4 / IL-1R LPS_IL1B->TLR_IL1R IKK IKK TLR_IL1R->IKK activates MAPKKK MAPKKK TLR_IL1R->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus_NFkB NF-κB (p65) in Nucleus NFkB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates AP1 AP-1 etc. MAPK->AP1 activates Nucleus_AP1 AP-1 in Nucleus AP1->Nucleus_AP1 translocates Nucleus_AP1->Inflammatory_Genes activates Toddalolactone Toddalolactone Toddalolactone->IKK inhibits Toddalolactone->MAPKKK inhibits

Caption: Toddalolactone's inhibition of inflammatory signaling pathways.

References

Animal Models for In Vivo Studies of Toddalolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalolactone is a naturally occurring coumarin isolated from Toddalia asiatica that has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-thrombotic properties.[1] Preclinical in vivo studies are crucial for evaluating the therapeutic potential and understanding the mechanisms of action of Toddalolactone. This document provides detailed application notes and protocols for utilizing relevant animal models to investigate the in vivo efficacy of Toddalolactone.

Data Presentation: Quantitative In Vivo Data for Toddalolactone

The following tables summarize the available quantitative data from in vivo studies investigating the effects of Toddalolactone and its source extract.

Table 1: In Vivo Anti-Inflammatory and Analgesic Effects of Toddalia asiatica Root Extract

Animal ModelSpeciesTreatmentDose (mg/kg)RouteEffect% Inhibition/ReductionReference
Carrageenan-induced Paw EdemaMouseT. asiatica root bark extract100i.p.Reduction in paw edema37.04%[2]
Formalin-induced Pain (Early Phase)MouseT. asiatica root bark extract200i.p.Antinociceptive activitySignificant (p < 0.01)[2]
Formalin-induced Pain (Late Phase)MouseT. asiatica root bark extract100i.p.Antinociceptive activityHighly significant (p < 0.001)[2]

Table 2: In Vivo Effects of Toddalolactone in Osteoarthritis and Thrombosis Models

Animal ModelSpeciesTreatmentDose (mg/kg)RouteEffectKey FindingsReference
Anterior Cruciate Ligament Transection (ACLT)-induced OsteoarthritisMouseToddalolactoneNot Specifiedi.p.Attenuated cartilage erosion, inhibited bone resorptionDelayed cartilage erosion, reduced chondrocyte apoptosis, inhibited osteoclast activity[3][4]
FeCl₃-induced Arterial ThrombosisMouseToddalolactoneNot Specifiedi.p.Reduced arterial thrombus weightSignificantly prolonged tail bleeding time[5][6]
CCl₄-induced Liver FibrosisMouseToddalolactoneNot Specifiedi.p.Reduced liver fibrosisDecreased plasma hydroxyproline levels[6]

Table 3: Pharmacokinetic Parameters of Toddalolactone in Rats

SpeciesDose (mg/kg)RouteCₘₐₓ (µg/mL)Tₘₐₓ (h)t₁/₂ (h)AUC₀₋ₜ (µg/mL/h)Reference
Sprague-Dawley Rat10i.v.0.420.251.050.46[7]

Signaling Pathways Modulated by Toddalolactone

Toddalolactone has been shown to exert its effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Toddalolactone has been demonstrated to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which normally sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Toddalolactone prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (Inactive) IkBa->NFkB_inactive p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Toddalolactone Toddalolactone Toddalolactone->IKK Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) MAP3K MAP3K Stimuli->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 JNK JNK MKK47->JNK ERK ERK MEK12->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors CellularResponse Inflammation Apoptosis Proliferation TranscriptionFactors->CellularResponse Toddalolactone Toddalolactone Toddalolactone->MAP3K Inhibits Carrageenan_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization Grouping Grouping of Animals Acclimatize->Grouping DrugPrep Prepare Toddalolactone and Controls Grouping->DrugPrep Administer Administer Treatment DrugPrep->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4h) Induce->Measure Calculate Calculate % Inhibition Measure->Calculate Analyze Statistical Analysis Calculate->Analyze Xenograft_Workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Tumor Cell Implantation CellCulture->Implantation AnimalPrep Prepare Immunodeficient Mice AnimalPrep->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomize Randomize Mice TumorGrowth->Randomize Administer Administer Toddalolactone or Controls Randomize->Administer Monitor Monitor Tumor Volume and Body Weight Administer->Monitor Excise Excise Tumors Monitor->Excise IHC Immunohistochemistry Excise->IHC WB Western Blot Excise->WB

References

Application Notes & Protocols for the Isolation of Toddalolactone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Toddalolactone is a naturally occurring coumarin that has been isolated from various parts of the plant Toddalia asiatica (L.) Lam., a species with a history of use in traditional medicine.[1] This document provides detailed protocols for the extraction and isolation of Toddalolactone, intended to guide researchers in obtaining this compound for further study, including pharmacological screening and drug development. The methodologies described are based on established scientific literature and encompass both conventional and modern extraction and purification techniques.

Data Presentation: Comparison of Isolation Parameters

The following tables summarize quantitative data from various studies on the extraction and purification of compounds from Toddalia asiatica. While specific yield data for Toddalolactone is not always reported, the data for related coumarins provides a valuable reference for expected outcomes.

Table 1: Extraction Conditions and Yields of Furanocoumarins from T. asiatica

ParameterMethodPlant MaterialSolventSolid/Liquid RatioTemperatureTimeYield of Related CoumarinsReference
ExtractionMicrowave-Assisted Extraction (MAE)Dried PowderMethanol1:10 (g/mL)50°C1 minIsopimpinellin: 0.85 mg/g, Pimpinellin: 2.55 mg/g, Phellopterin: 0.95 mg/g[2]
ExtractionReflux ExtractionDried PowderMethanol1:50 (g/mL)65°C3 x 2hNot Specified[3]
ExtractionMacerationDried Powder70% Hydroalcoholic Solution1:5 (g/mL)Room Temp.3 daysNot Specified[4]
ExtractionSonicationDried Powder70% Hydroalcoholic Solution1:5 (g/mL)Not Specified3 x 20 minNot Specified[4]

Table 2: Chromatographic Purification Parameters

Chromatography TypeStationary PhaseMobile Phase / Solvent SystemPurity Achieved (Related Coumarins)Reference
High-Speed Counter-Current Chromatography (HSCCC)Upper phase of two-phase systemn-hexane/ethyl acetate/methanol/water (5:5:3:7, v/v)Not specified for Toddalolactone[2]
High-Speed Counter-Current Chromatography (HSCCC)Upper phase of two-phase systemhexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v)Pimpinellin: 99.1%, Phellopterin: 96.4%[2]
Column Chromatography (Alkaloids)Silica GelChloroform:Methanol (10:1)Not Applicable[5]
HPLCC18 ColumnAcetonitrile and 5 mmol/L ammonium formate aqueous solutionAnalytical Method[6]

Experimental Protocols

Protocol 1: Conventional Isolation of Toddalolactone using Reflux Extraction and Silica Gel Column Chromatography

This protocol outlines a traditional method for extracting and isolating Toddalolactone.

1. Plant Material Preparation:

  • Collect fresh root bark of Toddalia asiatica.

  • Wash the plant material thoroughly to remove any soil and debris.

  • Air-dry the material in the shade or use a laboratory oven at a temperature below 40°C to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a coarse powder (20-40 mesh) to increase the surface area for extraction.[7]

2. Extraction:

  • Weigh 100 g of the dried, powdered plant material and place it into a 3 L round-bottom flask.

  • Add 2 L of methanol to the flask (a solid-liquid ratio of 1:20 g/mL).[3]

  • Set up a reflux apparatus and heat the mixture in a water bath at 65°C for 2 hours.[3]

  • Allow the mixture to cool, and then filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3. Fractionation (Optional but Recommended):

  • Suspend the crude methanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Toddalolactone, being a coumarin, is expected to be enriched in the ethyl acetate fraction.

4. Silica Gel Column Chromatography:

  • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).[8]

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:1, then pure ethyl acetate), followed by ethyl acetate:methanol gradients if necessary.[9]

  • Collect fractions of 20-25 mL and monitor the separation using Thin Layer Chromatography (TLC).

5. TLC Monitoring and Isolation:

  • Spot the collected fractions on TLC plates (silica gel 60 F254).

  • Develop the TLC plates in a suitable solvent system (e.g., toluene:ethyl acetate 7:3).[8]

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Combine fractions that show a prominent spot corresponding to a Toddalolactone standard (if available) or fractions with similar TLC profiles.

  • Evaporate the solvent from the combined fractions to yield purified Toddalolactone. Recrystallization from a suitable solvent (e.g., methanol) can be performed for further purification.

Protocol 2: Rapid Isolation using Microwave-Assisted Extraction (MAE) and High-Speed Counter-Current Chromatography (HSCCC)

This protocol utilizes modern techniques for faster and more efficient isolation.[2]

1. Plant Material Preparation:

  • Prepare dried, powdered T. asiatica as described in Protocol 1.

2. Microwave-Assisted Extraction (MAE):

  • Place 10 g of the dried powder into a microwave extraction vessel.

  • Add 100 mL of methanol (1:10 g/mL ratio).[2]

  • Extract at 50°C for 1 minute using a microwave extractor.[2]

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract for HSCCC separation.

3. HSCCC Separation:

  • Solvent System Preparation: Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (5:5:3:7, v/v/v/v).[2] Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase will be used as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the stationary phase (upper phase).
    • Set the revolution speed to 800 rpm.[2]
    • Pump the mobile phase (lower phase) into the column at a flow rate of 2.0 mL/min.[2]

  • Sample Injection and Fractionation:

    • Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), dissolve a known amount of the crude extract in the mobile phase and inject it into the column.
    • Continuously monitor the eluent at a suitable UV wavelength (e.g., 270 nm).[2]
    • Collect fractions based on the peaks observed in the chromatogram.

  • Isolation and Analysis:

    • Evaporate the solvent from the fractions corresponding to the Toddalolactone peak.
    • Analyze the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).[2]

Mandatory Visualizations

Experimental Workflow Diagrams

cluster_Prep Plant Material Preparation cluster_Extraction Extraction cluster_Purification Purification P1 Fresh T. asiatica Plant Material P2 Washing & Drying P1->P2 P3 Grinding to Powder P2->P3 E1 Reflux with Methanol (3x) P3->E1 E2 Filtration E1->E2 E3 Concentration (Rotary Evaporator) E2->E3 E4 Crude Extract E3->E4 C1 Silica Gel Column Chromatography (n-hexane:EtOAc gradient) E4->C1 C2 Fraction Collection C1->C2 C3 TLC Monitoring C2->C3 C4 Pooling of Fractions C3->C4 C5 Evaporation & Recrystallization C4->C5 C6 Pure Toddalolactone C5->C6

Caption: Workflow for conventional isolation of Toddalolactone.

cluster_Prep Plant Material Preparation cluster_MAE Microwave-Assisted Extraction cluster_HSCCC HSCCC Purification P1 Fresh T. asiatica Plant Material P2 Washing & Drying P1->P2 P3 Grinding to Powder P2->P3 M1 MAE with Methanol (1 min) P3->M1 M2 Filtration & Concentration M1->M2 M3 Crude Extract M2->M3 H2 HSCCC Separation M3->H2 H1 Solvent System Preparation (Hex/EtOAc/MeOH/H2O) H1->H2 H3 Fraction Collection (UV Detection) H2->H3 H4 Evaporation H3->H4 H5 Pure Toddalolactone H4->H5

Caption: Workflow for rapid isolation of Toddalolactone.

References

Application Note: Quantitative Analysis of Toddalolactone in Mouse Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Toddalolactone in mouse blood. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and a rapid UPLC separation, providing a reliable and efficient workflow for pharmacokinetic studies and other research applications. The method demonstrates excellent linearity, precision, accuracy, and recovery, with a lower limit of quantification of 5 ng/mL.

Introduction

Toddalolactone, a natural coumarin isolated from Toddalia asiatica (L.) Lam., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-thrombotic effects.[1][2] To facilitate further research and development of Toddalolactone as a potential therapeutic agent, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of Toddalolactone in mouse blood using a UPLC-MS/MS system.

Experimental

Materials and Reagents
  • Toddalolactone (purity >98%)

  • Oxypeucedanin hydrate (Internal Standard, IS, purity >98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Mouse blood (blank)

Equipment
  • UPLC system (e.g., ACQUITY H-Class, Waters Corp.)

  • Tandem mass spectrometer (e.g., XEVO TQS-micro, Waters Corp.) with an electrospray ionization (ESI) source

  • UPLC column: BEH C18, 1.7 µm, 2.1 x 50 mm

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

Sample Preparation

A liquid-liquid extraction procedure is employed for the preparation of mouse blood samples.[3]

  • Pipette 20 µL of mouse blood into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution (Oxypeucedanin hydrate, 100 ng/mL in methanol).

  • Add 1 mL of ethyl acetate.

  • Vortex the tube for 1 minute.

  • Centrifuge at 3,000 rpm for 10 minutes at 4 °C.

  • Transfer 0.9 mL of the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of methanol.

  • Centrifuge to pellet any insoluble material.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.

Chromatographic Conditions
  • Column: UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1]

  • Column Temperature: 30 °C[1]

  • Mobile Phase A: Water with 0.1% formic acid[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

  • Flow Rate: 0.4 mL/min[1]

  • Gradient:

    • 0-0.2 min: 10% B

    • 0.2-1.4 min: 10-85% B

    • 1.4-2.0 min: 85% B

    • 2.0-2.1 min: 85-10% B

    • 2.1-3.5 min: 10% B[1]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)[3]

  • Capillary Voltage: 2 kV[3]

  • Source Temperature: 150 °C[3]

  • Drying Gas Temperature: 450 °C[3]

  • Drying Gas Flow: 900 L/h[3]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Toddalolactone309.2205.22024
Oxypeucedanin hydrate (IS)305.1203.03410

Results and Discussion

The developed LC-MS/MS method was validated according to the US Food and Drug Administration (FDA) bioanalytical guidelines.[1] The method demonstrated high selectivity with no significant interference from endogenous components in the blank mouse blood.[1]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 5–4,000 ng/mL with a correlation coefficient (r) greater than 0.995.[3] The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a precision of 12.5% and accuracy of 90.9%.[3] The limit of detection (LOD) was determined to be 2 ng/mL.[3]

Precision and Accuracy

The intra-day and inter-day precision was less than 13%, and the accuracy ranged from 90.9% to 108.4% for quality control (QC) samples at low, medium, and high concentrations.[3]

Table 1: Precision and Accuracy of the Method [1][3]

QC Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
10 (Low)< 13< 1390.9 - 108.4
450 (Medium)< 13< 1390.9 - 108.4
3600 (High)< 13< 1390.9 - 108.4
Recovery and Matrix Effect

The liquid-liquid extraction method provided consistent and high recovery of Toddalolactone from mouse blood, which was greater than 77.3%.[1] The matrix effect was evaluated and found to be in the range of 93.5% to 98.4%, indicating minimal ion suppression or enhancement from the biological matrix.[3]

Table 2: Recovery and Matrix Effect [1][3]

AnalyteRecovery (%)Matrix Effect (%)
Toddalolactone> 77.393.5 - 98.4
Stability

Toddalolactone was found to be stable in mouse blood under various storage and handling conditions, including at room temperature for 2 hours, at -20 °C for 30 days, and after three freeze-thaw cycles.[3] The accuracy under these conditions was between 86% and 115%, with a precision of less than 13%.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BloodSample 20 µL Mouse Blood AddIS Add 10 µL IS (100 ng/mL) BloodSample->AddIS AddEA Add 1 mL Ethyl Acetate AddIS->AddEA Vortex Vortex 1 min AddEA->Vortex Centrifuge Centrifuge 3000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer 0.9 mL Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 50 µL Methanol Evaporate->Reconstitute Inject Inject 2 µL Reconstitute->Inject UPLC UPLC Separation (BEH C18 Column) Inject->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Experimental workflow for Toddalolactone quantification.

signaling_pathway cluster_stimulus Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS / IL-1β NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (JNK, p38, ERK) LPS->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines MMPs Matrix Metalloproteinases (MMP2, MMP9, MMP13) NFkB->MMPs MAPK->Cytokines MAPK->MMPs Toddalolactone Toddalolactone Toddalolactone->NFkB Inhibits Toddalolactone->MAPK Inhibits

References

Application Notes and Protocols for Toddalolactone Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies on the metabolism of Toddalolactone, a natural coumarin with potential therapeutic activities.[1][2][3] The following protocols and data are essential for understanding its pharmacokinetic profile and potential drug-drug interactions.

Introduction

Toddalolactone is a naturally occurring coumarin found in Toddalia asiatica (L.) Lam. (Rutaceae), a plant used in traditional medicine for its anti-inflammatory, anti-cancer, and anti-hypertensive properties.[1][2][3] Understanding the metabolic fate of Toddalolactone is a critical step in its development as a therapeutic agent. This document outlines the in vitro and in vivo experimental designs for characterizing its metabolic stability, identifying the enzymes responsible for its biotransformation, and determining its pharmacokinetic parameters.

Data Presentation

In Vitro Metabolic Stability of Toddalolactone

The metabolic stability of Toddalolactone varies across different species. The following table summarizes the half-life (T₁/₂) of Toddalolactone when incubated with liver microsomes from various species in the presence of cofactors for either CYP-mediated (oxidative) or UGT-mediated (glucuronidation) reactions.

SpeciesCYP-Mediated T₁/₂ (min)UGT-Mediated T₁/₂ (min)
Human67383
Monkey24566
Dog--
Minipig--
Rabbit--
Rat--
Mouse--
Data extracted from a study where Toddalolactone (20 µM) was incubated with liver microsomes.[1][2]
Pharmacokinetic Parameters of Toddalolactone in Rats

The in vivo pharmacokinetic profile of Toddalolactone has been investigated in Sprague-Dawley rats following intravenous administration.

ParameterValue
Dose (mg/kg)10
Cmax (µg/mL)0.42
Tmax (h)0.25
T₁/₂ (h)1.05
AUC₀₋t (µg/mL*h)0.46
Pharmacokinetic parameters were determined after a single intravenous injection in six Sprague-Dawley rats.[1][2][4]
Pharmacokinetic Parameters of Toddalolactone in Mice

A study in ICR mice provided pharmacokinetic data after both intravenous and oral administration.

AdministrationDose (mg/kg)T₁/₂ (h)Bioavailability (%)
Intravenous51.3 ± 1.0-
Oral200.8 ± 0.622.4
Data from a study in male ICR mice.[5]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to assess the rate of metabolism of Toddalolactone in different species.

Materials:

  • Toddalolactone

  • Liver microsomes from various species (e.g., human, rat, mouse, dog, monkey)[1]

  • NADPH regenerating system (for CYP-mediated metabolism)

  • UDPGA (for UGT-mediated metabolism)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • HPLC or UPLC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of Toddalolactone in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture containing liver microsomes (e.g., 0.2 mg/mL protein concentration) and phosphate buffer.[4]

  • Pre-incubate the mixture at 37°C for 3 minutes.[1]

  • Initiate the metabolic reaction by adding the NADPH regenerating system (for oxidative metabolism) or UDPGA (for glucuronidation) and Toddalolactone (final concentration, e.g., 20 µM).[1][4]

  • Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 30, 60, 90 minutes).[1][2][3][4]

  • Quench the reaction by adding a cold organic solvent like acetonitrile (e.g., 200 µL).[1]

  • Centrifuge the samples to precipitate proteins (e.g., 18,000 g for 15 minutes at 4°C).[1]

  • Analyze the supernatant for the remaining concentration of Toddalolactone using a validated HPLC or UPLC-MS/MS method.[1]

  • Calculate the half-life (T₁/₂) from the disappearance rate of Toddalolactone.

CYP450 Isoform Phenotyping

This protocol helps identify the specific Cytochrome P450 enzymes involved in Toddalolactone metabolism using two primary methods: recombinant human CYP isoforms and chemical inhibition assays.

3.2.1. Recombinant Human CYP Isoform Assay

Materials:

  • Toddalolactone

  • Recombinant human CYP isoforms (e.g., CYP1A1, CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, CYP3A5)[1]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Incubate Toddalolactone with each individual recombinant CYP isoform in the presence of the NADPH regenerating system.

  • Follow the general incubation and quenching procedures as described in the metabolic stability assay (Protocol 3.1).

  • Analyze the formation of metabolites. The isoforms that produce the highest amount of metabolites are considered the primary enzymes responsible for its metabolism.[1] Studies have shown that CYP1A1 and CYP3A5 are the major CYP isoforms involved in the biotransformation of toddalolactone.[1][2]

3.2.2. Chemical Inhibition Assay

Materials:

  • Toddalolactone

  • Human liver microsomes (HLMs)

  • Specific CYP450 inhibitors (see table below)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLMs with a specific CYP450 inhibitor for a defined period.

  • Initiate the metabolic reaction by adding Toddalolactone and the NADPH regenerating system.

  • Follow the general incubation and quenching procedures as described in Protocol 3.1.

  • Analyze the formation of the major metabolite. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

InhibitorTarget CYP IsoformConcentration
FurafyllineCYP1A210 µM[1]
SulphaphenazoleCYP2C910 µM[1]
OmeprazoleCYP2C1920 µM[1]
QuinidineCYP2D610 µM[1]
ClomethiazoleCYP2E150 µM[1]
KetoconazoleCYP3A1 µM[1]
Clobetasol propionateCYP3A51.8 µM[1]
In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of Toddalolactone in a rodent model.

Materials:

  • Toddalolactone formulation for intravenous or oral administration

  • Sprague-Dawley rats or ICR mice[2][5]

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • UPLC-MS/MS system for bioanalysis

Procedure:

  • House the animals under standard laboratory conditions with free access to food and water.

  • Administer Toddalolactone to the animals via the desired route (e.g., intravenous injection at 5 or 10 mg/kg, oral gavage at 20 mg/kg).[2][5]

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours).[2]

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of Toddalolactone in plasma samples using a validated UPLC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, T₁/₂, AUC) using non-compartmental analysis.[4]

Analytical Method for Toddalolactone Quantification

A rapid and sensitive UPLC-MS/MS method is crucial for accurate quantification of Toddalolactone in biological matrices.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a XEVO TQS-micro).[5]

  • Column: UPLC BEH C18 (e.g., 1.7 µm, 2.1 × 50 mm).[5]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma/blood sample, add an internal standard (e.g., oxypeucedanin hydrate).[5]

  • Extract the analytes with an organic solvent (e.g., ethyl acetate).[5]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

  • MRM Transitions:

    • Toddalolactone: m/z 309.2 → 205.2[5]

    • Internal Standard (Oxypeucedanin hydrate): m/z 305.1 → 203.0[5]

Method Validation Parameters:

  • Calibration Curve Range: 5–4,000 ng/mL (r > 0.995).[5]

  • Precision: < 13%.[5]

  • Accuracy: 90.9 to 108.4%.[5]

  • Recovery: > 77.3%.[5]

  • Matrix Effects: 93.5 to 98.4%.[5]

Visualizations

Proposed Metabolic Pathway of Toddalolactone

The primary metabolic pathways for Toddalolactone involve Phase I oxidation by CYP450 enzymes, followed by Phase II conjugation.

toddalolactone_metabolism Toddalolactone Toddalolactone PhaseI_Metabolites Oxidized Metabolites (e.g., Hydroxylation) Toddalolactone->PhaseI_Metabolites Phase I Metabolism (CYP1A1, CYP3A5) PhaseII_Metabolites Conjugated Metabolites (e.g., Glucuronides) PhaseI_Metabolites->PhaseII_Metabolites Phase II Metabolism (UGTs) Excretion Excretion PhaseII_Metabolites->Excretion

Caption: Proposed metabolic pathway of Toddalolactone.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates the general workflow for conducting in vitro metabolism experiments.

in_vitro_workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prep_Compound Prepare Toddalolactone Stock Solution Initiate Initiate Reaction (add Cofactors & Toddalolactone) Prep_Compound->Initiate Prep_Microsomes Prepare Liver Microsome Incubation Mixture Pre_Incubate Pre-incubate at 37°C Prep_Microsomes->Pre_Incubate Pre_Incubate->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Quench Quench Reaction (add Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Metabolic Parameters Analyze->Calculate

Caption: Workflow for in vitro metabolism studies.

Logical Flow for CYP450 Phenotyping

This diagram shows the decision-making process for identifying the responsible CYP450 isoforms.

cyp_phenotyping_logic Start Metabolism of Toddalolactone Observed Method_Choice Select Phenotyping Method Start->Method_Choice Recombinant_Assay Recombinant CYP Isoform Assay Method_Choice->Recombinant_Assay Direct Approach Inhibition_Assay Chemical Inhibition Assay Method_Choice->Inhibition_Assay Confirmatory Approach Analyze_Recombinant Identify Isoforms with Highest Metabolite Formation Recombinant_Assay->Analyze_Recombinant Analyze_Inhibition Identify Isoforms where Inhibitor Reduces Metabolism Inhibition_Assay->Analyze_Inhibition Conclusion Conclude Major Metabolizing Enzymes (CYP1A1, CYP3A5) Analyze_Recombinant->Conclusion Analyze_Inhibition->Conclusion

Caption: Logical flow for CYP450 phenotyping.

References

Application Notes and Protocols for the Synthesis of Toddalolactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

The synthesis of Toddalolactone analogs can be conceptually divided into two key stages: the formation of the coumarin scaffold and the introduction and modification of the C-6 side chain.

  • Coumarin Core Synthesis: The Pechmann condensation is a robust and widely used method for the synthesis of the 5,7-dimethoxycoumarin core. This reaction involves the acid-catalyzed condensation of a substituted phenol with a β-ketoester. For the synthesis of Toddalolactone analogs, 3,5-dimethoxyphenol is the key starting material.

  • Side Chain Introduction and Elaboration: The characteristic dihydroxyalkyl side chain at the C-6 position is the primary determinant of Toddalolactone's biological activity and chirality. A practical approach involves the introduction of a prenyl group at the C-6 position of the coumarin core, followed by stereoselective dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for achieving the desired (R)-configuration at the C-2' position of the side chain.

Experimental Protocols

Synthesis of the 5,7-Dimethoxycoumarin Core via Pechmann Condensation

This protocol describes the synthesis of 5,7-dimethoxy-4-methylcoumarin, a common precursor for Toddalolactone analogs.

Reaction:

Materials:

  • 3,5-Dimethoxyphenol

  • Ethyl acetoacetate (EAA)

  • Acid catalyst (e.g., Amberlyst-15, Montmorillonite K-10, or concentrated Sulfuric Acid)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 3,5-dimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add the acid catalyst. For solid catalysts like Amberlyst-15, use approximately 20% by weight of the phenol. For sulfuric acid, a few drops are sufficient.

  • Heat the reaction mixture with stirring. The optimal temperature will depend on the catalyst used, typically ranging from 80°C to 120°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid catalyst was used, filter it off and wash with ethyl acetate.

  • If a mineral acid was used, pour the reaction mixture into cold water to precipitate the product.

  • Recrystallize the crude product from ethanol to yield pure 5,7-dimethoxy-4-methylcoumarin.

ReactantMolar RatioCatalystTemperature (°C)Reaction Time (h)Yield (%)
3,5-Dimethoxyphenol1.0Amberlyst-151004-685-95
3,5-Dimethoxyphenol1.0Montmorillonite K-101103-580-90
3,5-Dimethoxyphenol1.0H₂SO₄802-475-85
Introduction of the Prenyl Side Chain

This protocol outlines the C-prenylation of a 5,7-dimethoxycoumarin precursor.

Reaction:

Materials:

  • 5,7-Dimethoxycoumarin derivative

  • Prenyl bromide

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous solvent (e.g., Acetone, DMF)

Procedure:

  • To a solution of the 5,7-dimethoxycoumarin in the chosen anhydrous solvent, add the base and stir at room temperature.

  • Add prenyl bromide dropwise to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60°C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Starting CoumarinBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
5,7-Dimethoxy-4-methylcoumarinK₂CO₃Acetone601260-70
5,7-DimethoxycoumarinNaHDMF25870-80
Stereoselective Synthesis of the Dihydroxy Side Chain via Sharpless Asymmetric Dihydroxylation

This protocol describes the key stereoselective step to introduce the diol functionality with the desired (R)-configuration.

Reaction:

Materials:

  • 6-Prenyl-5,7-dimethoxycoumarin derivative

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

Procedure:

  • In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄) to the solvent mixture and stir until two clear phases are formed. Cool the mixture to 0°C.

  • Add methanesulfonamide to the reaction mixture.

  • In a separate flask, dissolve the 6-prenyl-5,7-dimethoxycoumarin in the tert-butanol/water solvent.

  • Slowly add the solution of the coumarin to the cold AD-mix-β solution.

  • Stir the reaction vigorously at 0°C for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Toddalolactone analog.

SubstrateChiral LigandEnantiomeric Excess (ee) (%)Yield (%)
6-(3-methylbut-2-enyl)-5,7-dimethoxycoumarin(DHQD)₂PHAL (in AD-mix-β)>9570-85
6-(3-methylbut-2-enyl)-4-methyl-5,7-dimethoxycoumarin(DHQD)₂PHAL (in AD-mix-β)>9565-80

Signaling Pathways and Experimental Workflows

PAI-1 Signaling Pathway and Inhibition by Toddalolactone

PAI1_Inhibition cluster_Fibrinolysis Fibrinolysis Cascade cluster_Inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin uPA Fibrin_Deg Fibrin Degradation Products Plasmin->Fibrin_Deg Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Deg uPA uPA uPA_PAI1_complex uPA-PAI-1 (Inactive Complex) uPA->uPA_PAI1_complex PAI1 PAI-1 PAI1->uPA_PAI1_complex Toddalolactone Toddalolactone Toddalolactone->PAI1 Inhibits caption Toddalolactone inhibits PAI-1, promoting fibrinolysis. workflow Start Design of Analogs Synthesis Synthesis of Coumarin Core (Pechmann Condensation) Start->Synthesis Prenylation C-6 Prenylation Synthesis->Prenylation Dihydroxylation Asymmetric Dihydroxylation (Sharpless Reaction) Prenylation->Dihydroxylation Purification Purification and Characterization (NMR, MS) Dihydroxylation->Purification Bioassay Biological Evaluation (e.g., PAI-1 Inhibition Assay) Purification->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR SAR->Start Iterative Design

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Toddalolactone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and purity of Toddalolactone extracted from its primary source, Toddalia asiatica.

Frequently Asked Questions (FAQs)

Q1: What is Toddalolactone and what is its primary source?

A: Toddalolactone is a naturally occurring coumarin, a type of organic chemical compound, recognized for its potential anti-inflammatory, analgesic, and anticancer properties.[] Its principal natural source is the plant Toddalia asiatica, from which it is frequently isolated for pharmacological studies.[][2]

Q2: What is a typical yield for coumarin extraction from Toddalia asiatica?

A: Extraction yields can vary significantly based on the methodology, solvent, and specific coumarin being targeted. For instance, a study using Microwave-Assisted Extraction (MAE) for furanocoumarins from T. asiatica reported yields such as 2.55 mg/g for pimpinellin.[3][4] While specific yield data for Toddalolactone is not always published, yields for crude extracts from medicinal plants can range from under 10% to over 30% of the dry weight, depending on the solvent and method used.[5]

Q3: Which solvents are most effective for Toddalolactone extraction?

A: The choice of solvent is critical and depends on the extraction method. Polar organic solvents are generally effective for extracting coumarins.[6] Methanol and ethanol are commonly employed.[6][7] Studies show that aqueous mixtures of these solvents (e.g., 70% ethanol) can sometimes provide higher yields of phenolic and flavonoid compounds compared to their absolute counterparts.[5][8] For T. asiatica, various extracts using n-hexane, ethyl acetate, and methanol have successfully yielded coumarins, including Toddalolactone.[7]

Q4: What are the key factors influencing the extraction yield?

A: Several factors critically impact extraction efficiency. These include:

  • Solvent Choice: The polarity and type of solvent must be matched to the target compound.[9][10]

  • Temperature: Higher temperatures can increase extraction speed and efficiency, but excessive heat may degrade thermo-labile compounds like Toddalolactone.[11][12]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can risk compound degradation.[9]

  • Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent penetration, improving yield.[6]

  • Solid-to-Solvent Ratio: An adequate volume of solvent is necessary to dissolve the target compound completely.[6][13]

  • Extraction Method: Advanced methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to conventional methods like Soxhlet or maceration.[14]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of Toddalolactone.

Problem: Consistently Low Yield of Crude Extract

  • Potential Cause 1: Improper Plant Material Preparation.

    • Solution: Ensure the root or plant material from T. asiatica is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation.[6] Grind the dried material into a fine, uniform powder to maximize the surface area for extraction.[6][11]

  • Potential Cause 2: Inefficient Extraction Parameters.

    • Solution: Optimize the extraction time and temperature. For maceration, ensure adequate soaking time with periodic agitation.[6] For reflux or Soxhlet extractions, ensure the system is cycling correctly and run for a sufficient duration (e.g., 8-12 hours).[6] Increase the solvent-to-solid ratio to ensure the complete dissolution of Toddalolactone.[6]

  • Potential Cause 3: Incorrect Solvent Selection.

    • Solution: The polarity of your solvent may be inappropriate. Experiment with solvents of varying polarities, such as methanol, ethanol, or aqueous mixtures thereof, which are effective for coumarins.[6][7][8]

Problem: Loss of Compound During Downstream Processing

  • Potential Cause 1: Degradation During Solvent Evaporation.

    • Solution: Toddalolactone may be sensitive to high temperatures. Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 40°C) to remove the solvent and prevent thermal degradation.[6]

  • Potential Cause 2: Incomplete Recovery from Purification.

    • Solution: If using column chromatography, the chosen solvent system may not be optimal for eluting Toddalolactone. Perform thin-layer chromatography (TLC) with various solvent systems to identify the ideal mobile phase for effective separation and elution.

Problem: High Level of Impurities in the Extract

  • Potential Cause: Co-extraction of Unwanted Compounds.

    • Solution: The solvent used may be too non-selective. Consider a sequential extraction approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds, then proceed with a more polar solvent like methanol or ethyl acetate to extract the target coumarins.

Data Presentation: Comparison of Extraction Parameters

The following tables summarize how different experimental variables can affect extraction outcomes, based on general principles of natural product extraction.

Table 1: Influence of Extraction Method on Efficiency

Extraction MethodTypical TimeSolvent ConsumptionTemperatureGeneral Yield/Efficiency
Maceration24 - 72 hoursHighRoom TempLow to Moderate[11]
Soxhlet Extraction8 - 24 hoursLowBoiling PointModerate to High[11]
Ultrasound-Assisted (UAE)20 - 60 minLowControlledHigh[14]
Microwave-Assisted (MAE)1 - 30 minLowControlledHigh[3][4][14]

Table 2: Effect of Solvent Choice on Coumarin Extraction

SolventPolarity IndexTarget CompoundsNotes
n-Hexane0.1Non-polar compounds, LipidsGood for initial de-fatting step.[7]
Ethyl Acetate4.4Moderately polar coumarinsOften used for fractionating crude extracts.[7]
Methanol5.1Polar coumarins, GlycosidesHighly effective for many coumarins.[3][4][7]
Ethanol4.3Polar coumarinsA safer alternative to methanol.[7][8]
Water10.2Highly polar compoundsGenerally less effective for Toddalolactone alone but useful in aqueous mixtures.[5][8]

Experimental Protocols

Protocol 1: Conventional Soxhlet Extraction

  • Preparation: Place 50g of finely powdered, dried T. asiatica root material into a cellulose thimble.[6]

  • Extraction: Position the thimble inside a Soxhlet extractor. Add 500 mL of methanol to the round-bottom distillation flask.[6]

  • Reflux: Heat the solvent to a gentle reflux. Allow the extraction to proceed for at least 8-12 hours, ensuring continuous cycling of the solvent.[6]

  • Concentration: After extraction, let the apparatus cool. Concentrate the solvent from the distillation flask using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.[6]

  • Purification: Further purify the crude extract using appropriate chromatographic techniques (e.g., column chromatography) to isolate Toddalolactone.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation: Place 2g of finely powdered (0.15-0.30 mm) dried T. asiatica root material into a microwave-safe extraction vessel.[3][4]

  • Solvent Addition: Add 20 mL of methanol, achieving a solid-to-liquid ratio of 1:10 (g/mL).[3][4]

  • Extraction: Place the vessel in a microwave extractor. Set the temperature to 50°C and the extraction time to 1-2 minutes.[3][4]

  • Filtration: After extraction and cooling, filter the mixture to separate the extract from the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at ≤ 50°C to obtain the crude extract.[4]

  • Purification: Proceed with purification via methods like high-speed counter-current chromatography or standard column chromatography.[3][4]

Visualizations

Experimental and Logical Workflows

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_process 3. Downstream Processing cluster_purify 4. Isolation p1 Collect T. asiatica Plant Material p2 Dry Material (40-50°C) p1->p2 p3 Grind to Fine Powder p2->p3 e1 Select Method (e.g., MAE, Soxhlet) p3->e1 e2 Add Optimized Solvent (e.g., Methanol) e1->e2 e3 Perform Extraction e2->e3 d1 Filter Extract e3->d1 d2 Concentrate Under Reduced Pressure (≤40°C) d1->d2 d3 Crude Extract d2->d3 i1 Column Chromatography or HSCCC d3->i1 i2 Fraction Collection i1->i2 i3 Pure Toddalolactone i2->i3

Caption: General workflow for Toddalolactone extraction and isolation.

G cluster_material Material Preparation cluster_params Extraction Parameters cluster_solvent Solvent & Temp start Low Yield Observed q1 Was material fully dry and finely ground? start->q1 s1 Action: Improve drying and grinding protocol. q1->s1 No q2 Is solid:solvent ratio and time sufficient? q1->q2 Yes end_node Re-run Experiment & Monitor Yield s1->end_node s2 Action: Increase solvent volume and/or extraction time. q2->s2 No q3 Is solvent polarity optimal? Is temperature too high/low? q2->q3 Yes s2->end_node s3 Action: Test different solvents. Optimize temperature. q3->s3 No q3->end_node Yes (Issue resolved) s3->end_node

Caption: Troubleshooting flowchart for low extraction yield.

Biological Context

Toddalolactone has been shown to suppress the transcriptional activity of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key signaling pathway involved in inflammation.[]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikb_complex IKK Complex receptor->ikb_complex Activates nfkb_ikb NF-κB -- IκBα (Inactive Complex) ikb_complex->nfkb_ikb Phosphorylates IκBα nfkb_free NF-κB (Active) nfkb_ikb->nfkb_free IκBα Degradation nfkb_nuc NF-κB nfkb_free->nfkb_nuc Nuclear Translocation toddalolactone Toddalolactone toddalolactone->nfkb_nuc Inhibits Translocation & Phosphorylation dna DNA nfkb_nuc->dna Binds to gene_exp Pro-inflammatory Gene Expression dna->gene_exp

Caption: Simplified NF-κB signaling pathway inhibited by Toddalolactone.

References

Technical Support Center: Chemical Synthesis of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the chemical synthesis of Toddalolactone. The information is based on a plausible multi-step synthetic route, addressing potential challenges at each stage.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the Toddalolactone core?

A common and commercially available starting material is 3,5-dimethoxyphenol. This provides the correct oxygenation pattern for the A-ring of the coumarin structure.

Q2: Which reaction is typically used to form the coumarin ring system in this synthesis?

The Pechmann condensation is a widely used method for coumarin synthesis. It involves the acid-catalyzed reaction of a phenol (like 3,5-dimethoxyphenol) with a β-ketoester (such as ethyl 4,4-dimethyl-3-oxopentanoate) to form the substituted coumarin core.

Q3: How is the characteristic dihydroxy-3-methylbutyl side chain introduced?

The side chain can be introduced through a multi-step process. A common strategy involves a Friedel-Crafts acylation to attach a precursor chain to the 6-position of the coumarin ring, followed by selective reduction and dihydroxylation of the double bond to create the final stereochemistry.

Q4: Why is stereocontrol important in the final dihydroxylation step?

Toddalolactone is a natural product with a specific stereochemistry at the C2' position of the side chain ((2R)-2,3-dihydroxy-3-methylbutyl). Achieving this specific configuration is crucial for its biological activity. Asymmetric dihydroxylation methods, such as the Sharpless dihydroxylation, are employed to control this stereoselectivity.

Q5: What are the main purification challenges in this synthesis?

Purification challenges can arise at several stages. These include separating the desired product from unreacted starting materials, isomeric byproducts (especially in the Friedel-Crafts and Pechmann reactions), and residual metal catalysts (e.g., osmium from the dihydroxylation step). Column chromatography is typically required at most stages.

Troubleshooting Guides

Step 1: Pechmann Condensation

Problem: Low yield of 5,7-dimethoxy-4-(2,2-dimethylpropyl)coumarin.

  • Possible Cause 1: Ineffective Catalyst. Concentrated sulfuric acid is a traditional catalyst but can cause charring and side reactions.

    • Solution: Consider using a milder Lewis acid catalyst such as ZnCl₂, FeCl₃, or a solid acid catalyst like Amberlyst-15. These can improve yields and simplify work-up.

  • Possible Cause 2: Unfavorable Reaction Temperature. The temperature for Pechmann condensations is critical. Too low, and the reaction is too slow; too high, and decomposition occurs.

    • Solution: Optimize the reaction temperature. For many Pechmann reactions, a range of 70-100°C is effective. Monitor the reaction by TLC to determine the optimal time and temperature.

  • Possible Cause 3: Formation of Simonis Chromone Byproduct. An alternative cyclization can lead to the formation of a chromone isomer.

    • Solution: The choice of catalyst can influence the product ratio. Phosphorus pentoxide (P₂O₅) is known to favor chromone formation in some cases, so avoid it if coumarin is the desired product.

Step 2: Friedel-Crafts Acylation

Problem: Low yield or incorrect regioselectivity during acylation at the C6 position.

  • Possible Cause 1: Deactivation of the Coumarin Ring. The coumarin ring system is not as reactive as a simple phenol, which can lead to sluggish reactions.

    • Solution: Use a more reactive acylating agent or a stronger Lewis acid catalyst (e.g., AlCl₃). Ensure anhydrous conditions, as water will deactivate the catalyst.

  • Possible Cause 2: Acylation at Multiple Positions. Although the C6 position is electronically favored, some acylation may occur at other positions, leading to a mixture of products.

    • Solution: Control the reaction temperature carefully, often running the reaction at 0°C to improve selectivity. A bulkier solvent might also favor acylation at the less sterically hindered position.

Step 3: Asymmetric Dihydroxylation

Problem: Low enantioselectivity (low e.e.) in the formation of the diol.

  • Possible Cause 1: Inappropriate Chiral Ligand. The choice of chiral ligand (e.g., in AD-mix-α vs. AD-mix-β) determines which face of the alkene is hydroxylated.

    • Solution: Ensure you are using the correct AD-mix formulation to obtain the desired (2R) stereoisomer. For Toddalolactone, AD-mix-β is typically used.

  • Possible Cause 2: High Reaction Temperature. Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Run the reaction at a low temperature, typically 0°C or even lower, to maximize enantioselectivity.

  • Possible Cause 3: Substrate Concentration. High concentrations of the alkene can sometimes lead to a background, non-selective reaction.

    • Solution: Add the alkene substrate slowly to the reaction mixture containing the osmium catalyst and chiral ligand to maintain a low instantaneous concentration.

Problem: Difficulty removing residual osmium catalyst after the reaction.

  • Possible Cause: Incomplete Quenching/Work-up. Osmium compounds are toxic and must be completely removed.

    • Solution: Use a thorough quenching and work-up procedure. Adding sodium bisulfite or sodium sulfite and stirring for an extended period helps to reduce and remove osmium species. Filtration through a pad of celite can also be effective.

Quantitative Data Summary

The following tables provide hypothetical but realistic quantitative data for the key steps in a plausible synthesis of Toddalolactone.

Table 1: Pechmann Condensation Parameters

Parameter Condition Expected Outcome/Range
Catalyst Methanesulfonic Acid ---
Temperature 80 - 90 °C ---
Reaction Time 4 - 8 hours ---
Yield 65 - 80% After purification

| Purity | >95% | By ¹H NMR |

Table 2: Friedel-Crafts Acylation Parameters

Parameter Condition Expected Outcome/Range
Catalyst AlCl₃ (1.5 eq) ---
Solvent Dichloromethane (DCM) ---
Temperature 0 °C to room temp. ---
Reaction Time 6 - 12 hours ---
Yield 50 - 65% After purification

| Purity | >95% | By ¹H NMR |

Table 3: Asymmetric Dihydroxylation Parameters

Parameter Condition Expected Outcome/Range
Reagent AD-mix-β ---
Solvent System t-BuOH / H₂O (1:1) ---
Temperature 0 °C ---
Reaction Time 12 - 24 hours ---
Yield 70 - 85% After purification

| Enantiomeric Excess | >95% e.e. | By chiral HPLC |

Experimental Protocols

Protocol 1: Synthesis of 5,7-dimethoxy-4-(2,2-dimethylpropyl)coumarin (Pechmann Condensation)
  • Materials: 3,5-dimethoxyphenol (1.0 eq), ethyl 4,4-dimethyl-3-oxopentanoate (1.2 eq), methanesulfonic acid (3.0 eq).

  • Procedure:

    • Combine 3,5-dimethoxyphenol and ethyl 4,4-dimethyl-3-oxopentanoate in a round-bottom flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add methanesulfonic acid with stirring.

    • After addition, remove the ice bath and heat the mixture to 85°C.

    • Maintain stirring at 85°C for 6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it slowly into a beaker of ice water.

    • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure coumarin product.

Protocol 2: Synthesis of Toddalolactone (Asymmetric Dihydroxylation)
  • Materials: 6-(3,3-dimethylallyl)-5,7-dimethoxycoumarin (1.0 eq), AD-mix-β, t-butanol, water.

  • Procedure:

    • Prepare a 1:1 mixture of t-butanol and water.

    • In a round-bottom flask, dissolve AD-mix-β in the t-butanol/water solvent system and cool to 0°C.

    • Dissolve the starting alkene in a minimal amount of the solvent mixture.

    • Add the alkene solution slowly to the stirred AD-mix solution at 0°C over 1 hour.

    • Allow the reaction to stir vigorously at 0°C for 18 hours.

    • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature.

    • Stir for an additional 1 hour.

    • Add ethyl acetate to the mixture and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure Toddalolactone.

Visualizations

Synthetic_Workflow A 3,5-Dimethoxyphenol B 5,7-Dimethoxy-4-(2,2-dimethylpropyl)coumarin A->B Pechmann Condensation C 6-Acyl-5,7-dimethoxycoumarin Intermediate B->C Friedel-Crafts Acylation D 6-(3,3-dimethylallyl)-5,7-dimethoxycoumarin C->D Reduction/Wittig E Toddalolactone D->E Asymmetric Dihydroxylation

Caption: Plausible synthetic workflow for Toddalolactone.

Troubleshooting_Flowchart decision decision solution solution start Low Yield in Dihydroxylation Step q1 Check Enantiomeric Excess (e.e.) start->q1 low_ee Low e.e. q1->low_ee Low good_ee Good e.e., low chemical yield q1->good_ee High cause1 Incorrect Chiral Ligand? low_ee->cause1 cause2 Reaction Temp Too High? low_ee->cause2 cause3 Decomposition of Product? good_ee->cause3 cause4 Inefficient Quenching? good_ee->cause4 sol1 Verify AD-mix type (α vs β) cause1->sol1 sol2 Run reaction at 0°C or lower cause2->sol2 sol3 Monitor by TLC, reduce reaction time cause3->sol3 sol4 Increase quench time/reagent cause4->sol4

Caption: Troubleshooting logic for the dihydroxylation step.

Technical Support Center: Purification of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of isolated Toddalolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Toddalolactone extract?

A1: The primary methods for purifying Toddalolactone from crude extracts include chromatographic techniques and recrystallization. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be an effective one-step method for separation and purification.[1] Column chromatography using silica gel or alumina is also a common technique for separating coumarins.[2] Following chromatographic separation, recrystallization is often employed to achieve a higher degree of purity.[3][4][5]

Q2: What are the potential impurities I might encounter when isolating Toddalolactone from Toddalia asiatica?

A2: Extracts from Toddalia asiatica are complex mixtures containing various secondary metabolites. Besides Toddalolactone, other commonly isolated compounds that may act as impurities include other coumarins (such as pimpinellin, bergapten, isopimpinellin, and phellopterin), alkaloids (like nitidine and chelerythrine), and flavonoids (such as hesperidin).[6][7] The presence of these related compounds can complicate the purification process due to similar polarities and chromatographic behaviors.

Q3: How can I assess the purity of my isolated Toddalolactone?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Toddalolactone.[4][6][8][9] A pure sample will show a single, sharp peak at the characteristic retention time for Toddalolactone under specific chromatographic conditions. Quantitative ¹H NMR (qHNMR) can also be used as an orthogonal method for purity assessment, providing information on the absolute purity of the sample.[10][11]

Troubleshooting Guides

Recrystallization Issues

Q4: I am getting a low yield after recrystallizing my Toddalolactone sample. What could be the cause and how can I improve it?

A4: Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] For coumarins, which are polar compounds, mixed solvent systems are often effective.[1][13] Common solvent systems for coumarins include aqueous ethanol and aqueous methanol.[3]

  • Using Too Much Solvent: Using an excessive amount of solvent will keep more of your compound dissolved even at low temperatures, leading to a poor yield.[3] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation instead of crystallization.[14] Slow, undisturbed cooling is essential for the formation of large, pure crystals.

  • Premature Crystallization during Hot Filtration: If your crude sample contains insoluble impurities, they must be removed by filtering the hot solution. If the solution cools during this process, the product will crystallize prematurely in the filter paper. To avoid this, use a pre-heated funnel and filter the solution quickly.

Experimental Protocol: Optimizing Recrystallization of Toddalolactone

  • Solvent Screening: Test the solubility of a small amount of your crude Toddalolactone in various solvents (e.g., ethanol, methanol, ethyl acetate, and water) and mixed solvent systems (e.g., ethanol/water, methanol/water) at both room temperature and boiling point.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to your crude Toddalolactone to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Q5: My Toddalolactone sample is "oiling out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To address this:

  • Reheat the solution to dissolve the oil and then add a small amount of additional solvent before allowing it to cool slowly again.

  • Try a different solvent or solvent system with a lower boiling point.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure Toddalolactone.

Chromatography Issues

Q6: I am using HPLC to purify Toddalolactone, but the peaks are not well-resolved. How can I improve the separation?

A6: Poor peak resolution in HPLC can be addressed by optimizing several parameters:

  • Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact the retention and separation of compounds.[15] For coumarins, a mobile phase of acetonitrile and water with a formic acid buffer is often used.[14]

  • Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity for aromatic compounds like coumarins.[15][16]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[17]

  • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation efficiency.[17]

  • Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can improve the separation of complex mixtures with a wide range of polarities.[15]

Q7: My HPLC chromatogram shows a broad or tailing peak for Toddalolactone. What is the likely cause and solution?

A7: Peak broadening or tailing in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections, or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing the column may be necessary.[5] Using a guard column can help protect the analytical column from contamination.[18]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can affect peak shape. While Toddalolactone is not strongly ionizable, ensuring a consistent and appropriate pH can be important.

  • System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or poorly made connections) can contribute to band broadening. Ensure all connections are secure and tubing lengths are minimized.[15]

Data Presentation

Table 1: Purity of Toddalolactone and Related Coumarins After Different Purification Steps

CompoundPurification MethodPurity AchievedReference
ToddalolactoneHigh-Speed Counter-Current Chromatography>98%[1]
PimpinellinHigh-Speed Counter-Current Chromatography99.1%[1]
IsopimpinellinHigh-Speed Counter-Current Chromatography95.0%[1]
PhellopterinHigh-Speed Counter-Current Chromatography96.4%[1]
ToddalolactoneCommercial Sample>98%[4]
Hesperidin, 4-methoxycinnamic acid, toddalolactone, isopimpinellin, pimpinellinIsolated from T. asiatica and used as standards>98% (by HPLC)[6]

Visualizations

Experimental_Workflow_for_Toddalolactone_Purification start Crude Toddalia asiatica Extract chromatography Chromatographic Purification (e.g., HSCCC, Column) start->chromatography fractions Collect Fractions Containing Toddalolactone chromatography->fractions purity_check1 Purity Analysis (e.g., HPLC) fractions->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < Target pure_product High-Purity Toddalolactone purity_check1->pure_product Purity ≥ Target recrystallization->pure_product

Caption: General workflow for the purification of Toddalolactone.

Troubleshooting_Recrystallization start Low Purity or Yield after Recrystallization issue1 Issue: Low Yield start->issue1 issue2 Issue: Oiling Out start->issue2 issue3 Issue: Colored Crystals start->issue3 solution1a Optimize Solvent System issue1->solution1a solution1b Use Minimum Hot Solvent issue1->solution1b solution1c Ensure Slow Cooling issue1->solution1c solution2a Reheat and Add More Solvent issue2->solution2a solution2b Change Solvent issue2->solution2b solution2c Induce Crystallization (Scratch/Seed) issue2->solution2c solution3 Use Activated Charcoal issue3->solution3

Caption: Troubleshooting common issues in Toddalolactone recrystallization.

Troubleshooting_HPLC_Resolution start Poor HPLC Peak Resolution cause1 Suboptimal Mobile Phase start->cause1 cause2 Inadequate Stationary Phase start->cause2 cause3 Inefficient System Parameters start->cause3 solution1a Adjust Solvent Ratio cause1->solution1a solution1b Change pH/Buffer cause1->solution1b solution1c Implement Gradient Elution cause1->solution1c solution2 Try Different Column Chemistry (e.g., Phenyl, Cyano) cause2->solution2 solution3a Optimize Flow Rate cause3->solution3a solution3b Adjust Column Temperature cause3->solution3b

Caption: Troubleshooting poor peak resolution in HPLC analysis of Toddalolactone.

References

Technical Support Center: Toddalolactone Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for avoiding interference in bioassays involving Toddalolactone. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key pharmacological data.

Frequently Asked Questions (FAQs)

Q1: What is Toddalolactone and its primary mechanism of action?

A1: Toddalolactone is a natural coumarin compound primarily isolated from the plant Toddalia asiatica.[1][] It exhibits a range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[3] Its anti-inflammatory mechanism, for instance, involves the modulation of the HMGB1-NF-κB signaling pathway, which suppresses the production of pro-inflammatory cytokines.[4] In the context of osteoarthritis, Toddalolactone has been shown to inhibit matrix-degrading enzymes and suppress osteoclastogenesis through the NF-κB and MAPK signaling pathways.[5]

Q2: What are the most common bioassays used to evaluate Toddalolactone's activity?

A2: Common assays for a natural product like Toddalolactone fall into several categories:

  • Cell Viability and Cytotoxicity Assays: Methods like MTT, CCK8, or Calcein-AM are used to determine the compound's effect on cell health and to establish non-toxic concentration ranges for further experiments.[6][7]

  • Anti-inflammatory Assays: These often involve stimulating immune cells (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS) and then measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) via ELISA or other immunoassays.[4]

  • Signaling Pathway Analysis: Techniques like Western Blotting are used to measure changes in the phosphorylation or expression levels of key proteins within a specific pathway (e.g., NF-κB, MAPK) to elucidate the mechanism of action.[4][5]

Q3: What are the primary causes of false positives and negatives in natural product bioassays?

A3: Interference from natural products is a common challenge. Key causes include:

  • Optical Interference: Many natural products, including coumarins, can absorb light or fluoresce at wavelengths used in common assay readouts (e.g., absorbance, fluorescence, luminescence), leading to false positives or negatives.[9]

  • Chemical Reactivity: Some compounds can react directly with assay reagents, such as the redox-activity of phenolic compounds or the covalent modification of proteins by electrophilic molecules.[9][10]

  • Aggregation and Precipitation: At higher concentrations, compounds may form aggregates or precipitate out of solution. This can cause non-specific inhibition or light scattering that interferes with optical readouts.[9]

  • Metal Chelation: Compounds that chelate metal ions can interfere with metalloenzymes or disrupt cellular processes that depend on those ions.[9]

  • Contamination: Residual impurities from the extraction and purification process can have their own biological activity.[9]

Q4: How should Toddalolactone be prepared and stored to ensure stability?

A4: Toddalolactone is readily soluble in methanol and slightly soluble in water.[] For cell-based assays, it is best practice to prepare a concentrated stock solution in a suitable organic solvent like DMSO or methanol and then dilute it to the final working concentration in the cell culture medium. To avoid degradation, stock solutions should be stored in the dark at -20°C or -80°C.[11] Repeated freeze-thaw cycles should be minimized.[12] For quantitative analysis, the stability of Toddalolactone in a mouse blood matrix has been shown to be acceptable at room temperature for 2 hours, at -20°C for 30 days, and after three freeze-thaw cycles.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells. 1. Pipetting errors.2. Compound precipitation in wells.3. Air bubbles in wells.[14]4. Inconsistent cell seeding.1. Use calibrated pipettes and ensure thorough mixing. Run preliminary sample dilutions to find the optimal range.[14]2. Check the solubility of Toddalolactone in your final assay buffer/medium. If precipitation is observed, consider lowering the concentration or adding a small amount of a solubilizing agent (ensure it doesn't affect the assay).[14]3. Carefully inspect plates for bubbles before reading. Tap the plate gently to dislodge them.[14]4. Ensure a homogenous cell suspension before and during plating.
No biological activity observed where expected. 1. Compound degradation.2. Incorrect concentration or dilution calculation.3. Low cell viability or passage number issues.4. Interference from serum proteins in the medium.1. Prepare fresh dilutions from a properly stored stock solution. Confirm compound integrity via analytical methods like HPLC if degradation is suspected.[15]2. Re-check all calculations for dilutions. Run a new standard curve.[14]3. Perform a cell viability check (e.g., Trypan Blue) before starting the experiment. Use cells within a consistent and low passage number range.[16]4. Consider reducing the serum concentration during the compound treatment period, if compatible with your cell line.
Toxicity observed in resistant genotypes or control groups. 1. Solvent (e.g., DMSO) concentration is too high.2. Microbial contamination of sample or culture.[16]3. Presence of other non-specific toxins or impurities from the sample.[16]1. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%).2. Use sterile techniques. Visually inspect samples and cultures for any signs of contamination.[16]3. If using a natural extract, consider further purification. Test individual fractions using HPLC to isolate the active compound.[16]
Assay signal appears unstable or drifts over time. 1. Time-dependent inhibition (for enzyme assays).2. Compound instability under assay conditions (light, temperature, pH).1. For enzyme assays, measure progress curves over time. A non-linear curve can indicate time-dependent inhibition.[8]2. Protect the plate from light if the compound is light-sensitive. Ensure the incubator maintains a stable temperature. Check the stability of the compound at the pH of the assay buffer.[17]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Toddalolactone

Species Administration Dose Cmax (µg/mL) Tmax (h) t1/2 (h) AUC0–t (µg/mL·h) Bioavailability
Rat Intravenous 10 mg/kg 0.42 0.25 1.05 0.46 N/A
Mouse Intravenous 5 mg/kg - - 1.3 ± 1.0 - 22.4%
Mouse Oral 20 mg/kg - - 0.8 ± 0.6 - 22.4%

Data compiled from references[3][13].

Table 2: In Vitro Metabolic Stability of Toddalolactone in Liver Microsomes

Species Reaction System Half-life (t1/2, min)
Human CYP-mediated 673
Human UGT-mediated 83
Monkey CYP-mediated 245
Monkey UGT-mediated 66

Data indicates significant species differences in metabolism. Data compiled from reference[3].

Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of Toddalolactone in Blood Samples

This protocol is adapted from methods developed for quantifying Toddalolactone in mouse blood.[13][18]

  • Sample Preparation:

    • To 20 µL of a blood sample, add a known concentration of an appropriate internal standard (IS), such as oxypeucedanin hydrate.[13][18]

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging to separate the layers.[13][18]

    • Collect the organic supernatant and evaporate it to dryness.

    • Reconstitute the residue in the mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column or equivalent.[13][18]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[13][18]

    • Flow Rate: As recommended for the specific column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive mode.[13][18]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Toddalolactone: m/z 309.2 → 205.2[13][18]

      • IS (Oxypeucedanin hydrate): m/z 305.1 → 203.0[13][18]

  • Quantification:

    • Generate a calibration curve using standards in the range of 5–4000 ng/mL.[13]

    • Calculate the concentration of Toddalolactone in the samples based on the peak area ratio to the IS.[13]

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is based on studies investigating the metabolism of Toddalolactone in liver microsomes from various species.[3][19]

  • Reagents:

    • Liver microsomes (e.g., human, rat, monkey)

    • NADPH regenerating system (or NADPH)

    • Phosphate buffer (pH 7.4)

    • Toddalolactone stock solution

  • Incubation Procedure:

    • Pre-incubate liver microsomes (e.g., 0.2 mg/mL) in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding Toddalolactone (e.g., final concentration of 20 µM) and the NADPH regenerating system.[3]

    • Collect aliquots at specific time points (e.g., 0, 30, 60, 90 minutes).[3]

    • Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile.

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using a validated LC-MS/MS method (see Protocol 1) to determine the remaining concentration of Toddalolactone at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Toddalolactone remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations: Pathways and Workflows

Signaling Pathway

Toddalolactone_Signaling cluster_nucleus LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 Activates HMGB1_N HMGB1 (Nucleus) TLR4->HMGB1_N Induces translocation NFkB_I IκB-NF-κB (Inactive) TLR4->NFkB_I Phosphorylates IκB HMGB1_C HMGB1 (Cytosol) HMGB1_N->HMGB1_C NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases Nucleus Nucleus NFkB_A->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates transcription Toddalolactone Toddalolactone Toddalolactone->HMGB1_N Blocks translocation Toddalolactone->NFkB_A Reduces nuclear translocation

Caption: Toddalolactone's anti-inflammatory signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result (e.g., False Positive) Check_Controls Review Controls (Vehicle, Blank, Positive) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Run_Blank Run Compound in Buffer/Medium Alone Controls_OK->Run_Blank Yes Fix_Assay Troubleshoot Core Assay Parameters (Reagents, Cells, etc.) Controls_OK->Fix_Assay No Signal_Present Signal Present (Abs/Fluor)? Run_Blank->Signal_Present Interference Conclusion: Direct Optical Interference Signal_Present->Interference Yes Check_Conc Check for Precipitation at Assay Concentration Signal_Present->Check_Conc No Change_Wavelength Action: Change Readout Wavelength or Use Orthogonal Assay Interference->Change_Wavelength Precip_Present Precipitate Observed? Check_Conc->Precip_Present Precip_Interference Conclusion: Interference by Precipitation or Aggregation Precip_Present->Precip_Interference Yes Biochem_Assay Run Biochemical Counter-screen (e.g., Redox/Reactivity) Precip_Present->Biochem_Assay No Lower_Conc Action: Lower Concentration or Improve Compound Solubility Precip_Interference->Lower_Conc Biochem_Hit Hit in Counter-screen? Biochem_Assay->Biochem_Hit Reactive_Interference Conclusion: Non-specific Chemical Reactivity Biochem_Hit->Reactive_Interference Yes Valid_Hit Result Likely a Valid Hit Biochem_Hit->Valid_Hit No Triage Action: Triage Compound as Promiscuous Inhibitor Reactive_Interference->Triage

Caption: Workflow for troubleshooting potential assay interference.

References

Technical Support Center: Refinement of Analytical Methods for Toddalolactone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of Toddalolactone, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantitative analysis of Toddalolactone in biological matrices?

A rapid and sensitive UPLC-MS/MS method is the most current and recommended approach for the determination of Toddalolactone in biological samples like blood or plasma.[1][2] This method offers excellent selectivity and low detection limits, making it suitable for pharmacokinetic studies.[1][2]

Q2: What are the typical validation parameters for a UPLC-MS/MS method for Toddalolactone?

Method validation for Toddalolactone analysis should be performed according to regulatory guidelines (e.g., FDA).[2] Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and stability.[1][3][4][5][6]

Q3: Can Toddalolactone be analyzed by HPLC-UV?

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Toddalolactone using UPLC-MS/MS.

Chromatography Issues

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Causes & Solutions:

    CauseSolution
    Column Overload Dilute the sample or inject a smaller volume.[1][9]
    Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for Toddalolactone. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape.[1][2]
    Column Contamination or Degradation Use a guard column to protect the analytical column.[9][10] If the column is contaminated, flush it with a strong solvent. If performance does not improve, replace the column.[9][10]
    Sample Solvent Mismatch Whenever possible, dissolve the sample in the initial mobile phase.[11]
    Partially Blocked Column Frit Reverse and flush the column. If the problem persists, the frit may need to be replaced.[12]

Problem: Retention Time Shifts

  • Possible Causes & Solutions:

    CauseSolution
    Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate and consistent mixing of mobile phase components.[4][5][13]
    Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.[4][6][13]
    Leaks in the System Check all fittings and connections for leaks.[4][5][13]
    Inadequate Column Equilibration Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.[13]
    Air Bubbles in the Pump or Detector Degas the mobile phase. Purge the pump to remove any trapped air bubbles.[4][5][13]
Mass Spectrometry Issues

Problem: Low Signal Intensity or Poor Sensitivity

  • Possible Causes & Solutions:

    CauseSolution
    Suboptimal Ion Source Parameters Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[14] For Toddalolactone, positive ion mode is generally more sensitive.[15]
    Ion Suppression from Matrix Components Improve sample preparation to remove interfering matrix components. Ethyl acetate liquid-liquid extraction has been shown to be effective for blood samples.[1][2] Consider using a diverter valve to direct the early-eluting, unretained components to waste.
    Incorrect MRM Transitions Verify the precursor and product ions for Toddalolactone (m/z 309.2 → 205.2) and the internal standard.[1]
    Mobile Phase Additives The addition of formic acid to the mobile phase can enhance the ionization of Toddalolactone.[1][3]

Problem: High Baseline Noise

  • Possible Causes & Solutions:

    CauseSolution
    Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[11][16] Prepare fresh mobile phases daily.[16]
    Detector Contamination Clean the ion source components according to the manufacturer's recommendations.
    Leaks Check for any leaks in the LC system, as this can introduce air and cause baseline instability.[13]
    Inadequate Degassing Ensure the mobile phase is properly degassed to prevent bubble formation in the detector.[13][16]

Experimental Protocols

UPLC-MS/MS Method for Toddalolactone in Mouse Blood[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 20 µL of whole blood, add 10 µL of internal standard (IS) solution (Oxypeucedanin hydrate, 200 ng/mL in methanol) and vortex for 30 seconds.

  • Add 200 µL of ethyl acetate and vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC Conditions

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.0 min: 30-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-30% B

    • 2.6-3.5 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Toddalolactone: m/z 309.2 → 205.2

    • Oxypeucedanin hydrate (IS): m/z 305.1 → 203.0

  • Source Temperature: 150°C

  • Drying Gas Temperature: 450°C

Data Presentation

Table 1: UPLC-MS/MS Method Validation Parameters for Toddalolactone Analysis[1]
ParameterResult
Linearity Range 5 - 4,000 ng/mL
Correlation Coefficient (r) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Limit of Detection (LOD) 2 ng/mL
Accuracy 90.9% - 108.4%
Precision (Intra- and Inter-day) < 13%
Recovery > 77.3%
Matrix Effect 93.5% - 98.4%
Table 2: Stability of Toddalolactone in Mouse Blood under Different Storage Conditions[1]
Storage ConditionAccuracyPrecision
Room Temperature (2 hours) 86% - 115%< 13%
-20°C (30 days) 86% - 115%< 13%
Three Freeze-Thaw Cycles 86% - 115%< 13%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis blood_sample 20 µL Blood Sample add_is Add Internal Standard blood_sample->add_is add_ea Add Ethyl Acetate add_is->add_ea vortex_centrifuge Vortex & Centrifuge add_ea->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute final_centrifuge Centrifuge reconstitute->final_centrifuge to_hplc Inject into UPLC-MS/MS final_centrifuge->to_hplc uplc UPLC Separation msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Processing msms->data troubleshooting_logic cluster_chromatography Chromatography Issue? cluster_ms Mass Spectrometry Issue? start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape rt_shift Retention Time Shift? start->rt_shift low_signal Low Signal/Sensitivity? start->low_signal high_noise High Baseline Noise? start->high_noise check_column Check Column Condition peak_shape->check_column check_mobile_phase Check Mobile Phase peak_shape->check_mobile_phase check_sample_prep Check Sample Prep peak_shape->check_sample_prep check_flow_rate Check Flow Rate & Leaks rt_shift->check_flow_rate check_temp Check Temperature Control rt_shift->check_temp check_equilibration Check Equilibration rt_shift->check_equilibration optimize_source Optimize Ion Source low_signal->optimize_source check_mrm Check MRM Transitions low_signal->check_mrm investigate_suppression Investigate Ion Suppression low_signal->investigate_suppression check_solvents Check Solvent Purity high_noise->check_solvents clean_source Clean Ion Source high_noise->clean_source check_degassing Check Degassing high_noise->check_degassing

References

Technical Support Center: Enhancing the Bioavailability of Toddalolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges associated with the bioavailability of Toddalolactone.

Understanding the Bioavailability Challenge of Toddalolactone

Toddalolactone, a naturally occurring coumarin, has demonstrated a range of promising pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability.[1] Pre-clinical studies indicate that Toddalolactone is extensively metabolized, which is a primary contributor to its low systemic exposure after oral administration.

A pharmacokinetic study in Sprague-Dawley rats following intravenous administration of Toddalolactone (10 mg/kg) revealed a short elimination half-life of 1.05 hours and a low plasma concentration.[1] This rapid clearance suggests that even if absorption were improved, metabolic instability would still be a significant hurdle.

Key Metabolic Pathways:

In vitro studies using liver microsomes have identified the major metabolic pathways for Toddalolactone:

  • CYP-mediated metabolism: Primarily carried out by cytochrome P450 isoforms CYP1A1 and CYP3A5.[1]

  • UGT-mediated metabolism: Glucuronidation is another significant metabolic route.[1]

These metabolic processes convert Toddalolactone into more water-soluble metabolites that are more easily excreted, thus reducing the amount of active compound that reaches systemic circulation.

Strategies to Enhance Toddalolactone Bioavailability

While specific studies on enhancing the bioavailability of Toddalolactone are limited, several well-established formulation strategies can be employed to overcome the challenges of poor solubility and extensive metabolism.

Formulation-Based Approaches

These strategies focus on improving the dissolution rate and solubility of Toddalolactone.

  • Nanoformulations: Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption.[2][3]

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized with surfactants.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can encapsulate lipophilic drugs like Toddalolactone, potentially protecting them from degradation and enhancing lymphatic uptake.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing Toddalolactone in an amorphous state within a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, thereby increasing its absorption.[5][6][7][8][9]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract.[10][11][12][13][14] This can improve the solubility and absorption of lipophilic drugs.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[15][16][17][18][19]

Chemical Modification Approaches
  • Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[20][21][22][23] A Toddalolactone prodrug could be designed to have improved solubility and permeability, and to be less susceptible to first-pass metabolism.

Use of Excipients
  • Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[24][25][26][27][28]

  • Metabolism Inhibitors: Co-administration of inhibitors of CYP and UGT enzymes could potentially decrease the first-pass metabolism of Toddalolactone. However, this approach carries the risk of drug-drug interactions and requires careful safety evaluation.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low bioavailability of Toddalolactone?

A1: The low bioavailability of Toddalolactone is primarily attributed to its extensive first-pass metabolism by CYP (specifically CYP1A1 and CYP3A5) and UGT enzymes in the liver and intestine.[1] This rapid metabolic clearance significantly reduces the amount of active drug that reaches systemic circulation.

Q2: Which formulation strategy is likely to be most effective for Toddalolactone?

A2: Given that Toddalolactone is a lipophilic compound, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) are promising starting points. These systems can enhance solubility, improve absorption, and potentially offer some protection against metabolic enzymes. Amorphous solid dispersions are also a strong option for improving dissolution. The optimal strategy would need to be determined experimentally.

Q3: Are there any safety concerns with using permeation enhancers?

A3: Yes, while permeation enhancers can improve drug absorption, they work by temporarily disrupting the intestinal barrier.[27] This can potentially lead to increased absorption of other substances from the gut, and long-term safety needs to be carefully evaluated. It is crucial to use enhancers at concentrations that are effective without causing irreversible damage to the intestinal mucosa.

Q4: How can I assess the in vivo performance of my enhanced Toddalolactone formulation?

A4: A standard in vivo pharmacokinetic study in an animal model (e.g., rats) is the primary method.[29][30] This involves administering the formulation orally and collecting blood samples at various time points to determine the plasma concentration of Toddalolactone. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which reflects total drug exposure. These results should be compared to a control group receiving an unformulated Toddalolactone suspension.

Q5: Can I use a combination of strategies to improve bioavailability?

A5: Yes, a combination of approaches can be very effective. For example, a Toddalolactone prodrug could be formulated into a nanosuspension or a SEDDS to synergistically improve both its permeability and solubility.

Troubleshooting Guide: Common Experimental Issues
Problem Potential Cause(s) Suggested Solution(s)
Low drug loading in nanoparticles/solid dispersion. - Poor solubility of Toddalolactone in the chosen lipid/polymer. - Inefficient encapsulation/dispersion method. - Phase separation during formulation.- Screen a wider range of lipids or polymers with varying polarities. - Optimize process parameters (e.g., homogenization speed, temperature, solvent evaporation rate). - Use a co-solvent to improve initial drug solubility in the formulation components.
Instability of the formulation (e.g., particle aggregation, drug crystallization). - Insufficient amount or inappropriate type of stabilizer (surfactant). - Drug concentration exceeds the saturation solubility in the amorphous system over time. - Incompatible excipients.- Increase the concentration of the stabilizer or screen different stabilizers. - For ASDs, select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[5] - Conduct excipient compatibility studies.
Inconsistent results in in vitro dissolution studies. - Incomplete dispersion of the formulation. - Precipitation of the drug in the dissolution medium. - Inappropriate dissolution medium (pH, biorelevant media).- Ensure proper de-aggregation of the formulation before starting the dissolution test. - Use a dissolution medium containing surfactants or biorelevant media (e.g., FaSSIF, FeSSIF) to better mimic in vivo conditions.
No significant improvement in in vivo bioavailability despite good in vitro results. - Rapid in vivo precipitation of the drug from the supersaturated state. - Continued high first-pass metabolism that the formulation does not mitigate. - Poor in vivo-in vitro correlation (IVIVC).- Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. - Consider strategies that also address metabolism, such as co-administration with a metabolic inhibitor (with caution) or developing a prodrug. - Re-evaluate the in vitro test conditions to better reflect the in vivo environment.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Intravenous Toddalolactone in Rats [1]

ParameterValueUnit
Dose10mg/kg
Cmax0.42µg/mL
Tmax0.25h
t1/2 (elimination)1.05h
AUC(0–t)0.46µg/mL/h

Experimental Protocols

Protocol 1: Preparation of Toddalolactone Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both Toddalolactone and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture). A typical drug-to-polymer ratio to start with is 1:1, 1:3, and 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion for drug content, dissolution enhancement, and physical form (using techniques like DSC and XRD to confirm the amorphous state).

Protocol 2: In Vitro Dissolution Testing of Enhanced Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Start with 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a switch to phosphate buffer (pH 6.8) to simulate gastrointestinal transit. Alternatively, use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Temperature: Maintain the temperature at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 50 or 75 RPM.

  • Sample Introduction: Introduce a quantity of the formulation equivalent to a specific dose of Toddalolactone into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

  • Analysis: Filter the samples and analyze the concentration of Toddalolactone using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Development & Characterization cluster_3 Evaluation Problem Low Bioavailability of Toddalolactone Formulation Formulation Strategies (Nanoformulations, ASDs, SEDDS) Problem->Formulation Choose Strategy Chemical Chemical Modification (Prodrugs) Problem->Chemical Choose Strategy Excipients Excipient-Based (Permeation Enhancers) Problem->Excipients Choose Strategy Develop Formulation Development & Optimization Formulation->Develop Chemical->Develop Excipients->Develop InVitro In Vitro Characterization (Dissolution, Stability) Develop->InVitro Characterize InVivo In Vivo Pharmacokinetic Studies (Animal Model) InVitro->InVivo Select Lead Formulation Analysis Data Analysis (Cmax, AUC) InVivo->Analysis Analyze Results

Workflow for Enhancing Toddalolactone Bioavailability

Metabolic_Pathway Toddalolactone Toddalolactone (Oral Administration) Absorbed Absorbed from GI Tract Toddalolactone->Absorbed Metabolism First-Pass Metabolism (Liver/Intestine) Absorbed->Metabolism Metabolites Inactive Metabolites Excretion Excretion Metabolites->Excretion Systemic Systemic Circulation (Active Drug) Metabolism->Metabolites CYP1A1, CYP3A5, UGTs Metabolism->Systemic Reduced Amount

Metabolic Fate of Orally Administered Toddalolactone

References

Addressing batch-to-batch variability of Toddalolactone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toddalolactone extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Toddalolactone and why is it studied?

A1: Toddalolactone is a natural coumarin found in plants of the Toddalia genus, most notably Toddalia asiatica. It is investigated for its potential therapeutic properties, including anti-inflammatory, antitumor, and anti-arthritic effects. Research suggests that Toddalolactone may modulate key signaling pathways involved in disease progression.

Q2: What are the primary sources of batch-to-batch variability in Toddalolactone extracts?

A2: Batch-to-batch variability in Toddalolactone extracts is a significant challenge that can impact experimental reproducibility. The primary sources of this variation include:

  • Raw Material Sourcing: The geographical origin, climate, soil conditions, and harvest time of the Toddalia asiatica plant material can significantly alter its phytochemical profile, including the concentration of Toddalolactone.

  • Plant Genetics: Genetic differences between plant populations can lead to variations in the production of secondary metabolites like Toddalolactone.

  • Post-Harvest Processing: The methods used for drying and storing the plant material can affect the stability and integrity of its chemical constituents.

  • Extraction Method: The choice of solvent, extraction temperature, and duration of extraction can influence the yield and purity of Toddalolactone in the final extract.

  • Manufacturing Practices: Inconsistencies in manufacturing processes can introduce further variability between batches.

Q3: How can I assess the consistency of my Toddalolactone extract batches?

A3: A combination of analytical techniques is recommended to evaluate the consistency of your extract batches. This "chemical fingerprinting" approach creates a characteristic chemical profile for each batch, allowing for comparison. Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the amount of Toddalolactone and other marker compounds in an extract.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and specific technique is ideal for accurate quantification of Toddalolactone, even at low concentrations, and for identifying other components in the extract.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide a comprehensive profile of the chemical constituents in an extract, offering a holistic view of its composition.

Troubleshooting Guide

Issue 1: Low Yield of Toddalolactone in the Extract

Possible Causes:

  • Poor Quality of Raw Material: The concentration of Toddalolactone in the plant material may be inherently low due to factors like geographical source or improper harvesting time.

  • Inefficient Extraction Solvent: The solvent used may not be optimal for solubilizing Toddalolactone. Toddalolactone is readily soluble in methanol and DMSO, but has low solubility in water.[]

  • Suboptimal Extraction Parameters: The extraction time, temperature, or solid-to-liquid ratio may not be optimized for maximum yield.

  • Degradation of Toddalolactone: High extraction temperatures (above 150°C) or extreme pH conditions can lead to the degradation of coumarins like Toddalolactone.[4][5]

Troubleshooting Steps:

  • Source High-Quality Raw Material: If possible, obtain plant material from a reputable supplier with information on its origin and harvesting conditions.

  • Optimize Extraction Solvent:

    • Methanol is an effective solvent for extracting coumarins.[6]

    • A mixture of methanol and water can also be used. An optimized extraction process for Toddalia asiatica has been reported using a 65% ethanol-aqueous solution.

  • Adjust Extraction Parameters:

    • Temperature: Maintain the extraction temperature below 150°C to prevent degradation. Reflux extraction is a common method.

    • Time: Ensure sufficient extraction time for the solvent to penetrate the plant material.

    • Solid-to-Liquid Ratio: An optimal ratio ensures efficient extraction. A ratio of 1:20 (g/mL) has been reported for Toddalia asiatica.

  • Control pH: Maintain a neutral or slightly acidic pH during extraction, as highly alkaline conditions can affect coumarin stability.[7][8]

Issue 2: Inconsistent Biological Activity Between Batches

Possible Causes:

  • Variation in Toddalolactone Concentration: The most likely cause is a significant difference in the concentration of Toddalolactone between batches.

  • Presence of Synergistic or Antagonistic Compounds: The concentration of other compounds in the extract that may influence the biological activity of Toddalolactone could be varying.

  • Presence of Interfering Compounds: Co-extracted substances like flavonoids, alkaloids, or tannins might interfere with the biological assay.

Troubleshooting Steps:

  • Quantify Toddalolactone Content: Use a validated analytical method (HPLC or UPLC-MS/MS) to determine the exact concentration of Toddalolactone in each batch.

  • Normalize Concentration: Adjust the concentration of the extract used in your experiments based on the quantified amount of Toddalolactone to ensure consistent dosing.

  • Perform Chemical Fingerprinting: Use techniques like HPLC or UPLC-MS/MS to compare the overall phytochemical profiles of different batches to identify variations in other components.

  • Purify the Extract: If significant interference is suspected, consider further purification of the extract using techniques like column chromatography to isolate Toddalolactone.

Issue 3: Poor Solubility of the Dried Extract in Aqueous Buffers

Possible Cause:

  • Low Water Solubility of Toddalolactone: Toddalolactone is only slightly soluble in water.[]

Troubleshooting Steps:

  • Use a Co-solvent: Dissolve the dried extract in a small amount of an organic solvent in which Toddalolactone is highly soluble, such as DMSO or ethanol, before diluting it with your aqueous buffer.

  • Sonication: After adding the co-solvent and buffer, sonicate the solution to aid in dissolution.

  • Gentle Heating: Gently warming the solution may also help to dissolve the extract.

Data Presentation

The following table illustrates the potential variability in Toddalolactone content and total extraction yield from Toddalia asiatica based on different geographical sources and harvesting times. This data is representative and highlights the importance of quality control.

Batch IDGeographical SourceHarvest SeasonExtraction Yield (%)Toddalolactone Content (mg/g of extract)
TA-001Region ASpring12.58.2
TA-002Region AAutumn10.86.5
TA-003Region BSpring14.110.3
TA-004Region BAutumn11.97.9
TA-005Region CSpring11.25.7

Note: This data is illustrative and compiled from qualitative descriptions of significant variations found in the literature. Actual values will vary depending on the specific plant material and extraction methods used.

Experimental Protocols

Protocol 1: Reflux Extraction of Toddalolactone

This protocol provides a general method for the extraction of Toddalolactone from dried Toddalia asiatica root bark.

  • Preparation of Plant Material: Grind the dried root bark of Toddalia asiatica to a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 50 g of the powdered plant material and place it in a 1000 mL round-bottom flask.

    • Add 500 mL of 80% methanol to the flask (solid-to-liquid ratio of 1:10).

    • Set up a reflux apparatus and heat the mixture to a gentle boil for 2 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue with another 500 mL of 80% methanol under reflux for 2 hours.

    • Combine the filtrates from both extractions.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the solvent is completely removed.

  • Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.

  • Storage: Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: UPLC-MS/MS Quantification of Toddalolactone

This protocol outlines a method for the quantitative analysis of Toddalolactone in an extract.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of pure Toddalolactone standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with methanol to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • Accurately weigh 10 mg of the dried Toddalolactone extract.

    • Dissolve the extract in 10 mL of methanol.

    • Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • UPLC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A suitable gradient to separate Toddalolactone from other components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for Toddalolactone.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Toddalolactone standard against its concentration.

    • Determine the concentration of Toddalolactone in the extract sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_qc Quality Control cluster_experiment Biological Experiment raw_material Raw Material (Toddalia asiatica) extraction Solvent Extraction (e.g., Reflux) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration drying Drying concentration->drying sample_prep Sample Preparation drying->sample_prep Crude Extract analysis UPLC-MS/MS Analysis sample_prep->analysis quantification Quantification of Toddalolactone analysis->quantification normalization Concentration Normalization quantification->normalization Concentration Data bioassay In vitro / In vivo Bioassay normalization->bioassay data_analysis Data Analysis bioassay->data_analysis

Caption: Workflow for consistent experiments with Toddalolactone extracts.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_inhibition Toddalolactone Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates Toddalolactone Toddalolactone Toddalolactone->IKK inhibits NFkB_n NF-κB (p65/p50) Toddalolactone->NFkB_n inhibits translocation IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines transcribes

Caption: Toddalolactone inhibits the NF-κB signaling pathway.[4][5]

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Toddalolactone Inhibition cluster_mapk MAPK Cascade cluster_response Cellular Response Stimulus LPS / RANKL MAP3K MAP3K Stimulus->MAP3K Toddalolactone Toddalolactone JNK JNK Toddalolactone->JNK inhibits phosphorylation p38 p38 Toddalolactone->p38 inhibits phosphorylation ERK ERK Toddalolactone->ERK inhibits phosphorylation MAP2K MAP2K MAP3K->MAP2K activates MAP2K->JNK phosphorylates MAP2K->p38 phosphorylates MAP2K->ERK phosphorylates AP1 AP-1 JNK->AP1 p38->AP1 ERK->AP1 Response Inflammation & Osteoclastogenesis AP1->Response

Caption: Toddalolactone inhibits the MAPK signaling pathway.[4]

References

Technical Support Center: Efficient Purification of Toddalolactone by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Toddalolactone purification using chromatographic methods.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of Toddalolactone, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of Impurities Inappropriate solvent system polarity.[1][2]Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value between 0.25 and 0.35 for Toddalolactone.[2] For normal-phase silica gel chromatography, if compounds are too close to the baseline, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system).[3] If compounds are too close to the solvent front, decrease the mobile phase polarity.
Column overloading.Reduce the amount of crude sample loaded onto the column. As a general rule, the weight of the adsorbent should be 20-50 times the sample weight.[4]
Poorly packed column.Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is often effective.[4]
Peak Tailing in HPLC Secondary interactions between Toddalolactone and the stationary phase (e.g., residual silanols on C18 columns).Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups. Consider using a C18AQ-type column, which is more resistant to phase collapse with highly aqueous mobile phases.
Column contamination or degradation.Flush the column with a strong solvent (e.g., isopropanol) to remove strongly adsorbed impurities.[5] If performance does not improve, the column may need to be replaced.
Toddalolactone Degradation during Purification Instability on acidic silica gel.[1]Test the stability of Toddalolactone on silica gel using a 2D TLC. If degradation is observed, consider deactivating the silica gel by treating it with a base like triethylamine.[1] Alternatively, use a different stationary phase like alumina or florisil.[1]
pH and temperature sensitivity.[6][7][8][9]Maintain a neutral or slightly acidic pH during purification and extraction. Avoid high temperatures; if possible, conduct purification at room temperature or in a cold room.[6][7][9]
Low or No Recovery of Toddalolactone Toddalolactone is too polar and strongly adsorbed to the silica gel.Increase the polarity of the eluting solvent system significantly (e.g., using a methanol/dichloromethane mixture).[3] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[10]
The compound is highly soluble in the mobile phase and eluted in the solvent front.Check the first few fractions collected, as the compound may have eluted very quickly. Re-optimize the solvent system to achieve better retention.
Sample precipitation on the column.Ensure the crude sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[4][10]
Irreproducible Retention Times in HPLC Insufficient column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, especially when using buffered mobile phases.
Changes in mobile phase composition.Prepare fresh mobile phase for each batch of experiments and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.[5]
Fluctuations in temperature.Use a column oven to maintain a constant temperature during analysis.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Toddalolactone on a silica gel column?

A good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] The polarity can be adjusted based on TLC analysis. A common starting ratio is in the range of 10-50% ethyl acetate in hexane. For more polar compounds, a methanol/dichloromethane system can be used.[3]

Q2: How can I improve the resolution between Toddalolactone and closely related compounds?

To improve resolution in HPLC, you can try the following:

  • Use a gradient elution: Start with a lower percentage of the organic solvent and gradually increase it. This can help to better separate compounds with similar polarities.

  • Change the stationary phase: If using a C18 column, consider a different type of reversed-phase column (e.g., phenyl-hexyl) or a normal-phase column if the compound is suitable.

  • Optimize the mobile phase: Small changes in the mobile phase composition or the addition of modifiers can significantly impact selectivity.

  • Decrease the flow rate: This can lead to better separation, although it will increase the run time.

  • Use a smaller particle size column: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.[11]

Q3: My Toddalolactone sample is not pure after one round of column chromatography. What should I do?

It is common for a single chromatographic step to be insufficient for achieving high purity, especially from a complex crude extract.[12] Consider re-chromatographing the partially purified fractions using the same system or a different chromatographic technique. For example, you could follow up a normal-phase column with a reversed-phase HPLC step for final polishing.

Q4: How do I know if my compound is degrading on the silica gel column?

You can perform a simple stability test using TLC. Spot your sample on a TLC plate and let it sit for an hour or two. Then, develop the plate and check for the appearance of new spots or streaking that were not present in the initial sample. This would indicate degradation on the silica.[1]

Q5: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This is useful when your sample has poor solubility in the starting mobile phase.[4][10] To do this, dissolve your sample in a suitable solvent, mix it with a small amount of silica gel, and then evaporate the solvent completely before carefully adding the silica-adsorbed sample to the top of your column.[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Crude Plant Extract
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and solvent.

  • Sample Loading:

    • Dissolve the crude extract containing Toddalolactone in a minimal amount of the loading solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, use the "dry loading" method described in the FAQs if the sample is not readily soluble.

  • Elution:

    • Begin elution with the starting solvent system, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing Toddalolactone.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: HPLC Method for Purity Analysis and Purification
  • System Preparation:

    • Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Prepare the mobile phase, for example, a mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

    • Degas the mobile phase thoroughly.

  • Method Parameters:

    • Set a flow rate of 1.0 mL/min.

    • Use a gradient elution, for example, starting with 10% B and increasing to 90% B over 30 minutes.

    • Set the UV detector to a wavelength suitable for Toddalolactone (e.g., 254 nm or 307 nm).

    • Maintain a constant column temperature, for instance, 25°C.

  • Injection and Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the chromatogram for the peak corresponding to Toddalolactone.

    • For preparative HPLC, collect the fraction corresponding to the Toddalolactone peak.

Quantitative Data Summary

The following table presents representative data for the purification of furanocoumarins, including Toddalolactone, from Toddalia asiatica, which can be used as a benchmark for evaluating purification efficiency.

Chromatographic MethodStationary PhaseMobile PhasePurity (%)Yield (mg/g of crude extract)Reference
High-Speed Counter-Current Chromatography (HSCCC)Liquid (two-phase solvent system)n-hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v)95.0 - 99.10.85 - 2.55[3]
Flash Column ChromatographySilica GelHexane:Ethyl Acetate (gradient)>90 (expected)VariableGeneral Method
Preparative HPLCC18 Reversed-PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)>98 (expected)VariableGeneral Method

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product Crude_Extract Crude Plant Extract Dissolution Dissolution in Minimal Solvent Crude_Extract->Dissolution Column_Loading Column Loading Dissolution->Column_Loading Elution Gradient Elution Column_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC/HPLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Toddalolactone Pure Toddalolactone Evaporation->Pure_Toddalolactone

Caption: Experimental workflow for Toddalolactone purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Poor Separation (Co-elution) Cause1 Incorrect Solvent Polarity Start->Cause1 Is Rf optimal? Cause2 Column Overloaded Start->Cause2 Is loading appropriate? Cause3 Poor Column Packing Start->Cause3 Is column packed well? Cause4 Compound Degradation Start->Cause4 Is compound stable? Sol1 Optimize Solvent System via TLC Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Repack Column Cause3->Sol3 Sol4 Test Stability & Change Stationary Phase Cause4->Sol4

Caption: Troubleshooting logic for poor chromatographic separation.

References

Validation & Comparative

A Comparative Analysis of Toddalolactone Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. Toddalolactone, a coumarin found in Toddalia asiatica, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of various methods for its extraction, offering insights into their efficiency, yield, and the necessary experimental protocols.

The selection of an appropriate extraction method is paramount and depends on factors such as the desired yield and purity of Toddalolactone, as well as considerations of time, cost, and environmental impact. This analysis covers both conventional and modern techniques to provide a comprehensive overview for informed decision-making in the laboratory.

Comparative Data on Extraction Methods

Extraction MethodTarget Compound(s)SolventKey ParametersYieldPurityReference
Microwave-Assisted Extraction (MAE) Isopimpinellin, Pimpinellin, PhellopterinMethanol2.0 g sample, 20 mL solvent, 50°C, 1 minIsopimpinellin: 0.85 mg/g, Pimpinellin: 2.55 mg/g, Phellopterin: 0.95 mg/g95.0% - 99.1%[1][2]
Conventional Solvent Extraction Toddalolactone and other coumarins95% EthanolRefluxNot specifiedNot specified[3]
Conventional Solvent Extraction General PhytochemicalsChloroformNot specified81% (total extract)Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. Below are the protocols for key extraction methods discussed in this guide.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

Materials and Equipment:

  • Dried and powdered root bark of Toddalia asiatica (0.15-0.30 mm particle size)

  • Methanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 2.0 g of the powdered Toddalia asiatica root bark and place it in a microwave extraction vessel.

  • Add 20 mL of methanol to the vessel, ensuring the plant material is fully submerged.

  • Place the vessel in the microwave extractor and set the parameters to 50°C for an extraction time of 1 minute.[1][2]

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract to separate the plant debris from the supernatant.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing Toddalolactone.

Soxhlet Extraction

Soxhlet extraction is a conventional and exhaustive method that uses continuous solvent reflux over the plant material.

Materials and Equipment:

  • Dried and powdered root bark of Toddalia asiatica

  • Ethanol (95%)

  • Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)

  • Heating mantle

  • Cellulose extraction thimble

  • Rotary evaporator

Procedure:

  • Accurately weigh a desired amount of powdered Toddalia asiatica root bark and place it inside a cellulose extraction thimble.

  • Place the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the round bottom flask with 95% ethanol to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the flask using a heating mantle to initiate solvent reflux.

  • Allow the extraction to proceed for several hours, with the solvent continuously cycling through the plant material.

  • Once the extraction is complete (indicated by the colorlessness of the solvent in the siphon arm), turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and collect the extract from the round bottom flask.

  • Concentrate the extract using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction, or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.

Materials and Equipment:

  • Dried and powdered root bark of Toddalia asiatica

  • Ethanol

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a weighed amount of powdered Toddalia asiatica root bark into a beaker or flask.

  • Add a suitable volume of ethanol to achieve a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specified frequency and power for a set duration (e.g., 30 minutes). The temperature of the extraction can be controlled by a water bath.

  • After sonication, filter the mixture to separate the solid residue from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Experimental Workflow and Signaling Pathways

To visualize the general process of Toddalolactone extraction and a hypothetical signaling pathway that could be investigated using the extracted compound, the following diagrams have been generated using Graphviz.

ExtractionWorkflow PlantMaterial Toddalia asiatica (Root Bark) Grinding Grinding & Sieving PlantMaterial->Grinding Extraction Extraction (MAE, Soxhlet, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Chromatography) CrudeExtract->Purification Toddalolactone Pure Toddalolactone Purification->Toddalolactone

Caption: General workflow for the extraction and purification of Toddalolactone.

SignalingPathway Toddalolactone Toddalolactone Receptor Cell Surface Receptor Toddalolactone->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory) GeneExpression->CellularResponse Leads to

Caption: Hypothetical signaling pathway modulated by Toddalolactone.

Conclusion

The choice of extraction method for Toddalolactone from Toddalia asiatica significantly impacts the efficiency and outcome of the process. Modern techniques like Microwave-Assisted Extraction (MAE) offer advantages in terms of speed and efficiency, as suggested by the high yields and purities achieved for analogous coumarins.[1][2] Conventional methods such as Soxhlet extraction remain a viable, albeit more time and solvent-intensive, option. While specific quantitative data for Toddalolactone is limited, the provided protocols and comparative data for similar compounds offer a solid foundation for researchers to develop and optimize their extraction strategies. Further studies directly comparing these methods for Toddalolactone extraction would be invaluable to the scientific community.

References

Validating the anti-inflammatory effects of Toddalolactone in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Toddalolactone (TOD), a natural compound isolated from Toddalia asiatica (L.) Lam., across different cell lines.[1][2] The information presented is based on experimental data from in vitro studies and is intended to inform researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Anti-inflammatory Efficacy

Toddalolactone has demonstrated significant anti-inflammatory properties by mitigating the expression and production of key pro-inflammatory mediators in various cell lines. The primary models used to evaluate these effects are macrophage and chondrocyte cell lines stimulated with inflammatory agents like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).[1][3]

Efficacy in Macrophage Cell Lines (RAW 264.7)

In LPS-activated RAW 264.7 macrophage cells, Toddalolactone has been shown to inhibit the production of pro-inflammatory cytokines.[2][4][5][6] This inhibition is a critical indicator of its potential to modulate the innate immune response.

Cell LineInflammatory StimulusKey Inflammatory MediatorsObserved Effect of ToddalolactoneReference
RAW 264.7Lipopolysaccharide (LPS)Pro-inflammatory cytokines (e.g., TNF-α, IL-1β)Significant inhibition of cytokine production.[2][4][5][6]
Efficacy in Chondrocyte Cell Lines (SW1353)

Studies on the human chondrosarcoma cell line SW1353, used as a model for chondrocytes, reveal that Toddalolactone can counteract the inflammatory and catabolic effects induced by LPS and IL-1β.[1] This is particularly relevant for osteoarthritis research, where chondrocyte inflammation is a key pathological feature.[1]

Cell LineInflammatory StimulusKey Inflammatory MediatorsObserved Effect of ToddalolactoneReference
SW1353LPS (10 µg/ml) or IL-1β (10 ng/ml)IL-6, IL-8, TNF-α, MMP2, MMP9, MMP13Significant reduction in the expression and protein levels of these mediators.[1][1][3]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of Toddalolactone are primarily attributed to its ability to suppress key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are central to the inflammatory response, and their inhibition is a key strategy for the development of anti-inflammatory therapeutics.

Toddalolactone has been shown to inhibit the phosphorylation of several key proteins within the MAPK and NF-κB pathways, including JNK, p38, ERK, and p65.[1] Furthermore, it has been found to modulate the translocation of High Mobility Group Box 1 (HMGB1) from the nucleus to the cytosol, a process that is linked to the activation of the NF-κB pathway.[2][4][5]

Below is a diagram illustrating the inhibitory action of Toddalolactone on these critical signaling cascades.

toddalolactone_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS / IL-1β TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65) NFκB_active Active NF-κB NFκB->NFκB_active Releases DNA DNA NFκB_active->DNA Toddalolactone Toddalolactone Toddalolactone->MAPK Inhibits Phosphorylation Toddalolactone->NFκB_active Inhibits Nuclear Translocation HMGB1_cytosol HMGB1 (cytosol) Toddalolactone->HMGB1_cytosol Blocks Translocation HMGB1_nucleus HMGB1 (nucleus) HMGB1_nucleus->HMGB1_cytosol Translocation HMGB1_cytosol->TLR4 Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Inhibitory mechanism of Toddalolactone.

Experimental Protocols

The validation of Toddalolactone's anti-inflammatory effects relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • SW1353 (Human Chondrosarcoma): Cultured in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Inflammatory Stimulation: Cells are typically pre-treated with varying concentrations of Toddalolactone for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (e.g., 10 µg/ml) or IL-1β (e.g., 10 ng/ml) for 24 hours.[1][3]

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the messenger RNA (mRNA) expression levels of pro-inflammatory genes.

  • RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with specific primers for the target genes (e.g., IL-6, TNF-α, MMP13) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted pro-inflammatory proteins in the cell culture supernatant.

  • Sample Collection: The cell culture supernatant is collected after the treatment period.

  • Assay Procedure: Commercially available ELISA kits for specific cytokines and mediators (e.g., IL-6, TNF-α, MMPs) are used according to the manufacturer's instructions.

  • Data Quantification: The absorbance is measured using a microplate reader, and the concentration of the target protein is determined by comparison with a standard curve.[1]

Western Blotting

This method is used to detect the levels of specific proteins involved in the signaling pathways.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phosphorylated and total forms of p65, ERK, JNK, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_elisa ELISA cluster_qpcr qRT-PCR cluster_western Western Blot Start Seed RAW 264.7 or SW1353 cells Pretreat Pre-treat with Toddalolactone Start->Pretreat Stimulate Stimulate with LPS or IL-1β Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells ELISA_Assay Perform ELISA for secreted proteins Collect_Supernatant->ELISA_Assay RNA_Extraction Extract RNA Lyse_Cells->RNA_Extraction Protein_Extraction Extract Protein Lyse_Cells->Protein_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qRT-PCR cDNA_Synthesis->qPCR WB_Assay Perform Western Blot for signaling proteins Protein_Extraction->WB_Assay

General experimental workflow.

References

Cross-Species Metabolism of Toddalolactone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolism of Toddalolactone, a natural coumarin with significant therapeutic potential, across three key preclinical species: humans, rats, and mice.[1][2][3] The data presented herein, including in vitro metabolic stability, metabolite profiling, and in vivo pharmacokinetics, is intended to guide researchers, scientists, and drug development professionals in selecting appropriate animal models for further studies.

In Vitro Metabolism: Comparative Analysis

The metabolic stability of Toddalolactone was assessed in liver microsomes from humans, rats, and mice. Significant species-dependent differences were observed in both Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolic pathways.

Metabolic Stability

The metabolic stability of Toddalolactone, expressed as the half-life (T1/2) in liver microsomes, reveals notable differences among the species. Human liver microsomes exhibited the slowest metabolism in the CYP-mediated pathway, suggesting that Toddalolactone is a low-clearance drug in humans.[1] In contrast, the metabolic rate in the UGT-mediated pathway was more comparable across species, with humans showing a slightly faster metabolism than rats and mice.

SpeciesCYP-Mediated T1/2 (min)UGT-Mediated T1/2 (min)
Human 673 ± 3683 ± 8.2
Rat 382 ± 17124 ± 8.3
Mouse 235 ± 21129 ± 11.8
Table 1: Metabolic Half-Life (T1/2) of Toddalolactone in Human, Rat, and Mouse Liver Microsomes. Data are presented as mean ± SD.[1]
Metabolite Profiling

Incubation of Toddalolactone with liver microsomes from the three species resulted in the formation of six primary metabolites, designated P1 through P6.[1][4][5] Metabolites P1-P4 are products of Phase I (CYP-mediated) hydrolysis, while P5 and P6 are Phase II glucuronide conjugates.[1][5] The relative abundance of these metabolites, as indicated by peak area percentages, varied significantly across the species, highlighting different metabolic efficiencies and pathway preferences.

MetaboliteHuman (%)Rat (%)Mouse (%)
P1 -1.8 ± 0.276.2 ± 5.1
P2 -2.5 ± 0.312.1 ± 1.1
P3 10.5 ± 1.215.6 ± 1.337.4 ± 2.8
P4 21.3 ± 1.925.4 ± 2.130.2 ± 2.5
P5 -35.8 ± 2.960.0 ± 4.7
P6 45.1 ± 3.842.1 ± 3.565.4 ± 5.2
Table 2: Relative Peak Area Percentages of Toddalolactone Metabolites in Human, Rat, and Mouse Liver Microsomes. Data are presented as mean ± SD. A hyphen (-) indicates that the metabolite was not detected.[1][5]

In Vivo Pharmacokinetics

In vivo pharmacokinetic studies have been conducted in rats and mice, providing valuable data for interspecies comparison. As is typical for early-stage compound investigation, in vivo human pharmacokinetic data is not available.

Rat Pharmacokinetic Parameters

Following a single intravenous administration of 10 mg/kg Toddalolactone to Sprague-Dawley rats, the following pharmacokinetic parameters were determined.[1][2]

ParameterValue
Cmax (μg/mL) 0.42
Tmax (h) 0.25
t1/2 (h) 1.05
AUC0–t (μg/mL*h) 0.46
Table 3: In Vivo Pharmacokinetic Parameters of Toddalolactone in Rats.[1][2]
Mouse Pharmacokinetic Parameters

A study in mice provided pharmacokinetic parameters following both intravenous (5 mg/kg) and oral (20 mg/kg) administration of Toddalolactone.

Administration Routet1/2 (h)AUC0-t (ng/mL*h)
Intravenous (5 mg/kg) 1.3 ± 1.03041.6 ± 327.0
Oral (20 mg/kg) 0.8 ± 0.62725.6 ± 754.3
Table 4: In Vivo Pharmacokinetic Parameters of Toddalolactone in Mice. Data are presented as mean ± SD.

The absolute bioavailability of Toddalolactone in mice after oral administration was calculated to be 22.4%.

Metabolic Pathways and Key Enzymes

The biotransformation of Toddalolactone is primarily governed by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1]

Key Enzymes
  • CYP1A1 and CYP3A5: These are the major CYP isoforms responsible for the Phase I metabolism of Toddalolactone.[1][2]

  • UGTs: These enzymes are responsible for the Phase II glucuronidation of Toddalolactone.[1]

The following diagram illustrates the proposed metabolic pathways of Toddalolactone.

toddalolactone_metabolism cluster_phase1 Phase I Metabolism (Hydrolysis) cluster_phase2 Phase II Metabolism (Glucuronidation) Toddalolactone Toddalolactone P1 P1 Toddalolactone->P1 CYP1A1, CYP3A5 P2 P2 Toddalolactone->P2 CYP1A1, CYP3A5 P3 P3 Toddalolactone->P3 CYP1A1, CYP3A5 P4 P4 Toddalolactone->P4 CYP1A1, CYP3A5 P5 P5 Toddalolactone->P5 UGTs P6 P6 Toddalolactone->P6 UGTs

Proposed metabolic pathways of Toddalolactone.

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the in vitro and in vivo analysis of Toddalolactone metabolism.[1][2]

In Vitro Metabolic Stability Assay
  • Preparation of Incubation Mixture:

    • A stock solution of Toddalolactone (e.g., 20 μM) is prepared in a suitable solvent (e.g., acetonitrile).

    • Liver microsomes (from human, rat, or mouse) are diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Initiation of Reaction:

    • For CYP-mediated metabolism, an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to the microsome-Toddalolactone mixture.

    • For UGT-mediated metabolism, UDPGA (uridine 5'-diphospho-glucuronic acid) is added.

  • Incubation:

    • The reaction mixtures are incubated at 37°C in a shaking water bath.

    • Aliquots are collected at multiple time points (e.g., 0, 30, 60, and 90 minutes).

  • Termination of Reaction:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Analysis:

    • The samples are centrifuged to pellet the precipitated protein.

    • The supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining amount of Toddalolactone at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of remaining Toddalolactone is plotted against time.

    • The slope of the linear regression line is used to calculate the half-life (T1/2 = 0.693 / slope).

In Vivo Pharmacokinetic Study (Rat Model)
  • Animal Model:

    • Male Sprague-Dawley rats are used.

  • Drug Administration:

    • Toddalolactone is dissolved in a suitable vehicle and administered intravenously via the tail vein at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 6, and 8 hours) post-dosing from the orbital venous plexus.

  • Plasma Preparation:

    • Blood samples are centrifuged to separate the plasma.

  • Sample Preparation for Analysis:

    • Plasma samples are deproteinized, typically by adding a solvent like acetonitrile, followed by centrifugation.

  • Bioanalysis:

    • The concentration of Toddalolactone in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

The workflow for these experimental procedures is illustrated below.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics (Rat/Mouse) prep_microsomes Prepare Liver Microsomes (Human, Rat, Mouse) prep_incubation Prepare Incubation Mixture (Toddalolactone + Microsomes) prep_microsomes->prep_incubation initiate_reaction Initiate Reaction (Add NADPH or UDPGA) prep_incubation->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sample_collection_vitro Collect Aliquots at Time Points incubate->sample_collection_vitro terminate_reaction Terminate Reaction (Add Acetonitrile) sample_collection_vitro->terminate_reaction analyze_vitro Analyze by LC-MS/MS terminate_reaction->analyze_vitro calc_half_life Calculate T1/2 analyze_vitro->calc_half_life administer_drug Administer Toddalolactone (IV or Oral) sample_collection_vivo Collect Blood Samples at Time Points administer_drug->sample_collection_vivo prepare_plasma Prepare Plasma sample_collection_vivo->prepare_plasma extract_drug Extract Drug from Plasma prepare_plasma->extract_drug analyze_vivo Analyze by LC-MS/MS extract_drug->analyze_vivo calc_pk Calculate PK Parameters (Cmax, Tmax, t1/2, AUC) analyze_vivo->calc_pk

General experimental workflow for metabolism studies.

References

A Comparative Analysis of Toddalolactone's Anti-Inflammatory Efficacy Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data provides a comparative analysis of the anti-inflammatory efficacy of Toddalolactone, a natural coumarin, against well-established anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate them.

Executive Summary

Toddalolactone demonstrates a distinct anti-inflammatory mechanism by targeting the NF-κB and MAPK signaling pathways, leading to the suppression of key inflammatory mediators. While direct comparative studies with precise IC50 values against NSAIDs and corticosteroids in the same experimental settings are limited, the available data suggests Toddalolactone is a promising anti-inflammatory agent. NSAIDs, such as Ibuprofen and Celecoxib, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Corticosteroids, like Dexamethasone, function by modulating glucocorticoid receptors to suppress the expression of a wide array of inflammatory genes.

Data Presentation: Quantitative Comparison of Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data for Toddalolactone and representative NSAIDs and corticosteroids. It is important to note that the data for Toddalolactone is primarily presented as percentage inhibition at specific concentrations, as precise IC50 values for direct comparison are not consistently available in the reviewed literature.

Table 1: Inhibition of Inflammatory Mediators and Pathways

CompoundTarget/MediatorCell TypeInducerEfficacyCitation(s)
Toddalolactone IL-6, IL-8, TNF-α, MMP-2, MMP-9, MMP-13SW1353 (human chondrosarcoma)LPS/IL-1βSignificant inhibition of expression
OsteoclastogenesisRAW264.7 (murine macrophage)RANKLInhibition of formation and marker gene expression
Ibuprofen Prostaglandin E2 (PGE2) SynthesisHuman Peripheral Blood Mononuclear Cells (PBMCs)Not specifiedSignificant diminishment at 50 µM and 100 µM[1]
Prostaglandin E2 (PGE2) ProductionFish Gill TissueNot specifiedIC50: 0.4 µM[2]
COX-1Not specifiedNot specifiedIC50: 13 µM[3]
COX-2Not specifiedNot specifiedIC50: 370 µM[3]
Celecoxib Prostaglandin E2 (PGE2) SynthesisAlveolar Macrophages (from active smokers)Calcium ionophore A2318769% inhibition (at 400 mg twice daily oral dose)[4]
COX-2Not specifiedNot specifiedIC50: 40 nM[1]
Dexamethasone TNF-α-induced ApoptosisMCF-7 (human breast adenocarcinoma)TNF-α80-90% blockage at 100 nM[5]
Secretion of Inflammatory/Angiogenic MediatorsHuman Retinal Microvascular Pericytes (HRMPs)TNF-α and IL-1βIC50: 2 nM to 1 µM for various mediators[3]
Glucocorticoid ReceptorNot specifiedNot specifiedIC50: 38 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in the comparison.

Toddalolactone Anti-Inflammatory Assays
  • Inhibition of Pro-inflammatory Mediators in Chondrocytes:

    • Cell Line: SW1353 human chondrosarcoma cells.

    • Inflammatory Stimulus: Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) is used to induce an inflammatory response.

    • Treatment: Cells are treated with varying concentrations of Toddalolactone.

    • Endpoint Measurement: The expression levels of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) and matrix metalloproteinases (MMP-2, MMP-9, MMP-13) are quantified using methods such as real-time PCR or ELISA.

  • Inhibition of Osteoclastogenesis:

    • Cell Line: RAW264.7 murine macrophage cells.

    • Differentiation Stimulus: Receptor activator of nuclear factor kappa-B ligand (RANKL) is used to induce differentiation of macrophages into osteoclasts.

    • Treatment: Cells are co-treated with RANKL and various concentrations of Toddalolactone.

    • Endpoint Measurement: Osteoclast formation is assessed by tartrate-resistant acid phosphatase (TRAP) staining and counting multinucleated cells. The expression of osteoclast marker genes is measured by real-time PCR.

NSAID Efficacy Assays (COX Inhibition)
  • Cyclooxygenase (COX) Inhibition Assay:

    • Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

    • Substrate: Arachidonic acid.

    • Treatment: The enzyme is incubated with various concentrations of the NSAID (e.g., Ibuprofen, Celecoxib).

    • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

    • Endpoint Measurement: The production of prostaglandins (e.g., PGE2) is measured, often using ELISA or mass spectrometry. The IC50 value, the concentration of the drug that inhibits 50% of the enzyme's activity, is then calculated.

Corticosteroid Efficacy Assays
  • Inhibition of Cytokine-Induced Effects:

    • Cell Line: Various cell lines are used depending on the specific inflammatory pathway being studied (e.g., MCF-7 for apoptosis, HRMPs for mediator secretion).

    • Inflammatory Stimulus: A pro-inflammatory cytokine, such as TNF-α or IL-1β, is used to induce a cellular response.

    • Treatment: Cells are treated with the cytokine in the presence or absence of varying concentrations of the corticosteroid (e.g., Dexamethasone).

    • Endpoint Measurement: The specific cellular response is measured. This could be apoptosis (e.g., by DNA fragmentation assays), or the secretion of inflammatory mediators (e.g., by ELISA or multiplex bead arrays). Dose-response curves are generated to determine IC50 values or the percentage of inhibition.

Mandatory Visualizations

Signaling Pathways

Toddalolactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPK Pathway MAPK Pathway Receptor->MAPK Pathway IKK IKK Receptor->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Toddalolactone Toddalolactone Toddalolactone->MAPK Pathway Toddalolactone->IKK inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Toddalolactone's anti-inflammatory mechanism of action.

NSAID_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Housekeeping) Prostaglandins (Housekeeping) COX-1->Prostaglandins (Housekeeping) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2->Prostaglandins (Inflammation) NSAIDs NSAIDs NSAIDs->COX-1 NSAIDs->COX-2 inhibit

Caption: NSAIDs' mechanism via COX enzyme inhibition.

Corticosteroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroid->Glucocorticoid Receptor binds Receptor-Steroid Complex Receptor-Steroid Complex Glucocorticoid Receptor->Receptor-Steroid Complex Complex_n Receptor-Steroid Complex Receptor-Steroid Complex->Complex_n translocates GRE Glucocorticoid Response Element Complex_n->GRE Gene Transcription Gene Transcription GRE->Gene Transcription activates/represses Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Caption: Corticosteroids' genomic mechanism of action.

Experimental Workflow

Experimental_Workflow Cell Culture\n(e.g., SW1353) Cell Culture (e.g., SW1353) Induce Inflammation\n(e.g., LPS/IL-1β) Induce Inflammation (e.g., LPS/IL-1β) Cell Culture\n(e.g., SW1353)->Induce Inflammation\n(e.g., LPS/IL-1β) Treatment\n(Toddalolactone/Comparator Drug) Treatment (Toddalolactone/Comparator Drug) Induce Inflammation\n(e.g., LPS/IL-1β)->Treatment\n(Toddalolactone/Comparator Drug) Incubation Incubation Treatment\n(Toddalolactone/Comparator Drug)->Incubation Data Collection\n(e.g., ELISA, PCR) Data Collection (e.g., ELISA, PCR) Incubation->Data Collection\n(e.g., ELISA, PCR) Data Analysis\n(e.g., IC50, % Inhibition) Data Analysis (e.g., IC50, % Inhibition) Data Collection\n(e.g., ELISA, PCR)->Data Analysis\n(e.g., IC50, % Inhibition)

Caption: A typical in-vitro anti-inflammatory assay workflow.

References

A Head-to-Head Showdown: Toddalolactone Versus Synthetic Coumarin Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing quest for novel therapeutic agents, natural products and their synthetic analogs present a promising frontier. Toddalolactone, a coumarin naturally occurring in Toddalia asiatica, has garnered attention for its potential anti-inflammatory and anticancer properties. This guide provides a comparative analysis of Toddalolactone and representative synthetic coumarin derivatives, offering insights into their biological activities based on available preclinical data. While direct head-to-head studies are currently unavailable, this report synthesizes existing data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Unveiling the Contenders: Toddalolactone and Synthetic Coumarins

Toddalolactone is a naturally occurring coumarin that has been investigated for its pharmacological potential. Synthetic coumarin derivatives, on the other hand, represent a broad class of compounds designed and synthesized in the laboratory, often with modifications to the core coumarin scaffold to enhance specific biological activities. This guide will compare the reported cytotoxic and anti-inflammatory effects of Toddalolactone with those of various synthetic coumarin derivatives.

Performance Snapshot: A Comparative Data Summary

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of Toddalolactone and selected synthetic coumarin derivatives. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Cytotoxic Activity of Toddalolactone and Synthetic Coumarin Derivatives

Compound/DerivativeCell LineAssayIC50/EC50/LD50Reference
Toddalolactone NCI-H187 (Small Cell Lung Cancer)Cytotoxicity Assay6-9 µg/mL[1]
MCF-7 (Breast Cancer)Cytotoxicity Assay9.79 µg/mL[1]
KB (Oral Cancer)Cytotoxicity Assay8.63 µg/mL[1]
Synthetic Coumarin Derivative (Compound 4) HL60 (Leukemia)MTT Assay8.09 µM[2]
Synthetic Coumarin Derivative (Compound 8b) HepG2 (Liver Cancer)MTT Assay13.14 µM[2]
Synthetic Coumarin Derivative (Compound 5b) MCF-7 (Breast Cancer)MTT Assay2.4 µM[3]
MDA-231 (Breast Cancer)MTT Assay4.8 µM[3]
Synthetic Coumarin Derivative (Compound 13) Not SpecifiedCytotoxicity AssayLD50 = 126.69 µg/mL[4]
Synthetic Coumarin-Amino Acid Derivative (4k) MCF-7 (Breast Cancer)Cytotoxicity Assay4.98 µM[5]
Synthetic Coumarin-Dipeptide Derivative (6c) MCF-7 (Breast Cancer)Cytotoxicity Assay5.85 µM[5]

Table 2: Anti-inflammatory Activity of Toddalolactone and Synthetic Coumarin Derivatives

Compound/DerivativeModel/AssayKey FindingsReference
Toddalolactone LPS-stimulated RAW 264.7 macrophagesInhibited production of pro-inflammatory cytokines.[3]
Sepsis mouse modelDecreased liver damage markers, attenuated inflammatory cell infiltration, and improved survival.[3]
Synthetic Coumarin Derivatives Carrageenan-induced paw edema in ratsExhibited anti-inflammatory activity.[6]
Adjuvant-induced arthritis in ratsSignificantly suppressed arthritis.[6]
Synthetic Coumarin Schiff Base (Compound 7) Protein denaturation assayHigher percentage of inhibition of protein denaturation compared to ibuprofen.[7]

Deep Dive into the Mechanisms: Signaling Pathways

Toddalolactone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. These pathways are critical regulators of the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, a cascade of events leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Toddalolactone has been reported to suppress NF-κB transcriptional activity and reduce the nuclear translocation of NF-κB.[3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p50/p65 (Inactive NF-κB) IkBa->NFkB Inhibits p_IkBa p-IκBα IkBa->p_IkBa Active_NFkB p50/p65 (Active NF-κB) NFkB->Active_NFkB Degradation Proteasomal Degradation p_IkBa->Degradation Nuclear_NFkB p50/p65 Active_NFkB->Nuclear_NFkB Translocates Toddalolactone Toddalolactone Toddalolactone->IKK Inhibits Toddalolactone->Active_NFkB Inhibits Translocation DNA DNA Nuclear_NFkB->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Toddalolactone inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Upon activation by upstream kinases (MKKs), these MAPKs phosphorylate various transcription factors and other proteins, leading to the expression of inflammatory mediators.

MAPK_Pathway Stimulus Inflammatory Stimulus MKKK MAPKKK (e.g., TAK1) Stimulus->MKKK MKK MAPKK (e.g., MKK3/6, MKK4/7) MKKK->MKK Phosphorylates MAPK MAPK (p38, JNK) MKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Activates Toddalolactone Toddalolactone Toddalolactone->MKK Inhibits

Caption: Toddalolactone's inhibitory action on the MAPK pathway.

Under the Microscope: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Toddalolactone or synthetic derivatives) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for a typical MTT cytotoxicity assay.
NF-κB Activation Assay (Nuclear Translocation)

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

  • Cell Culture and Treatment: Culture cells on coverslips or in multi-well plates and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100).

  • Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody specific for the NF-κB p65 subunit.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity of the NF-κB p65 signal to determine the extent of nuclear translocation.

MAPK Activation Assay (Western Blot)

This method detects the phosphorylation of MAPK proteins, which indicates their activation.

  • Cell Lysis: Treat cells with the stimulus and/or test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the MAPK of interest (e.g., anti-phospho-p38) and total MAPK as a loading control.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of MAPK phosphorylation.

Conclusion and Future Directions

The available data suggests that Toddalolactone possesses promising anti-inflammatory and cytotoxic activities. Its mechanism of action appears to involve the inhibition of the NF-κB and MAPK signaling pathways. While a direct comparison with its synthetic derivatives is not yet possible due to a lack of published research, the broader class of synthetic coumarins has demonstrated significant potential in these therapeutic areas, with some derivatives showing potent activity at low micromolar concentrations.

Future research should focus on the synthesis and biological evaluation of a focused library of Toddalolactone derivatives. Head-to-head studies are imperative to establish structure-activity relationships and to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. Such studies will be instrumental in advancing Toddalolactone-based compounds from preclinical research to potential clinical applications.

References

A Comparative Guide to Toddalolactone as a Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 and Its Inhibition

Comparative Analysis of PAI-1 Inhibitors

CompoundTypePAI-1 IC50 (µM)Mechanism of Action
Toddalolactone Natural Coumarin37.31 ± 3.23[1][4][5]Prevents the formation of the PAI-1/uPA complex.[1][4][5]
Tiplaxtinin (PAI-039) Synthetic2.7[2][6][7]Selective PAI-1 inhibitor.
TM5275 Synthetic6.95[8][9][10]Binds to strand 4 of the A β-sheet (s4A) position of PAI-1.[8]
TM5441 Synthetic13.9 - 60.3[1][11][12]Orally bioavailable PAI-1 inhibitor.
Loureirin B Natural Flavonoid26.10[13][14]PAI-1 inhibitor.
Notoginsenoside R1 Natural SaponinNot available (inhibits expression)Inhibits TNF-α-induced PAI-1 overexpression.[4][9]
ACT001 (DMAMCL) SyntheticNot available (inhibits expression)Directly binds PAI-1 to inhibit the PI3K/AKT pathway, reducing PAI-1 expression.[15][16][17]

Experimental Validation of Toddalolactone

In Vitro Studies
In Vivo Studies

1. FeCl3-Induced Thrombosis Model: The antithrombotic efficacy of Toddalolactone was evaluated in a ferric chloride (FeCl3)-induced arterial thrombosis model in mice. Intraperitoneal injection of Toddalolactone significantly reduced the weight of the arterial thrombus, demonstrating its in vivo antithrombotic effect.[1]

2. Tail Bleeding Time: To assess the potential bleeding risk, tail bleeding time was measured in mice treated with Toddalolactone. The results showed a significant prolongation of tail bleeding time, which is consistent with its antithrombotic activity.[1]

Signaling Pathways and Experimental Workflows

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation tPA t-PA tPA->Plasminogen Activation PAI1_Complex PAI-1/PA Complex (Inactive) tPA->PAI1_Complex uPA u-PA uPA->Plasminogen Activation uPA->PAI1_Complex FDPs Fibrin Degradation Products Fibrin->FDPs PAI1 PAI-1 PAI1->tPA Inhibition PAI1->uPA Inhibition PAI1->PAI1_Complex Toddalolactone Toddalolactone Toddalolactone->PAI1 Inhibits PAI1_Inhibitor_Validation_Workflow start Identify Potential PAI-1 Inhibitor in_vitro In Vitro Validation start->in_vitro chromogenic Chromogenic Assay (Determine IC50) in_vitro->chromogenic clot_lysis Clot Lysis Assay in_vitro->clot_lysis complex_formation PAI-1/PA Complex Formation Assay in_vitro->complex_formation in_vivo In Vivo Validation chromogenic->in_vivo clot_lysis->in_vivo complex_formation->in_vivo thrombosis_model FeCl3-induced Thrombosis Model in_vivo->thrombosis_model bleeding_time Tail Bleeding Time Assay in_vivo->bleeding_time end Validated PAI-1 Inhibitor thrombosis_model->end bleeding_time->end PAI1_Inhibitor_Comparison Toddalolactone Toddalolactone Source: Natural (Coumarin) IC50: 37.31 µM Mechanism: Prevents PAI-1/uPA complex formation Tiplaxtinin Tiplaxtinin (PAI-039) Source: Synthetic IC50: 2.7 µM Mechanism: Selective PAI-1 inhibitor Toddalolactone->Tiplaxtinin TM5275 TM5275 Source: Synthetic IC50: 6.95 µM Mechanism: Binds to s4A position of PAI-1 Tiplaxtinin->TM5275 Loureirin_B Loureirin B Source: Natural (Flavonoid) IC50: 26.10 µM Mechanism: PAI-1 inhibitor TM5275->Loureirin_B Notoginsenoside_R1 Notoginsenoside R1 Source: Natural (Saponin) IC50: N/A (inhibits expression) Mechanism: Inhibits PAI-1 overexpression Loureirin_B->Notoginsenoside_R1 ACT001 ACT001 Source: Synthetic IC50: N/A (inhibits expression) Mechanism: Inhibits PI3K/AKT pathway, reducing PAI-1 Notoginsenoside_R1->ACT001

References

Comparative Analysis of Toddalolactone's Impact on CYP1A1 and CYP3A5 Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the effects of Toddalolactone, a natural coumarin with various pharmacological activities, on two key cytochrome P450 isoforms: CYP1A1 and CYP3A5.[1][2] These enzymes play a crucial role in drug metabolism and their modulation can lead to significant drug-drug interactions. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying processes to inform researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The interaction of Toddalolactone with CYP1A1 and CYP3A5 has been investigated through in vitro studies, revealing distinct effects on their expression and a differential role in the compound's metabolism. The key quantitative findings are summarized in the table below.

ParameterCYP1A1CYP3A5Reference
Effect on Protein Expression (HepG2 cells) Significant inductionNo significant effect[3]
Fold Induction at 50 µM Toddalolactone ~1.5-fold increase compared to controlNo significant change[1][2][4]
Role in Toddalolactone Metabolism Major isoform involved in biotransformationMajor isoform involved in biotransformation[1][2][5]
Docking Score (kcal/mol) -7.158-5.473[5]

Experimental Protocols

The data presented in this guide are based on established in vitro methodologies designed to assess the influence of a compound on cytochrome P450 isoforms.

1. Cell Culture and Treatment:

  • Cell Line: Human hepatoma (HepG2) cells were utilized for the experiments.

  • Culture Conditions: Cells were cultured under standard conditions.

  • Treatment: HepG2 cells were treated with Toddalolactone at concentrations of 0 µM (control), 10 µM, and 50 µM. A 0.1% DMSO solution was used as the control in the absence of Toddalolactone.[3]

2. Immunoblotting for Protein Expression Analysis:

  • Objective: To quantify the changes in CYP1A1 and CYP3A5 protein levels following treatment with Toddalolactone.[1][2]

  • Methodology:

    • After treatment, total protein was extracted from the HepG2 cells.

    • Protein concentration was determined using a standard assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for CYP1A1 and CYP3A5.

    • A secondary antibody conjugated to a detection enzyme was then added.

    • The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified.

3. Metabolism Studies using Recombinant Human CYP Isoforms:

  • Objective: To identify the specific CYP isoforms responsible for the metabolism of Toddalolactone.

  • Methodology:

    • Toddalolactone was incubated with a panel of thirteen different recombinant human CYP isoforms, including CYP1A1 and CYP3A5.[5]

    • The reaction mixtures contained the specific CYP isoform, Toddalolactone, and a cofactor-generating system (NADPH).

    • The formation of Toddalolactone metabolites was monitored over time using LC-MS/MS.

    • The rate of metabolite formation was used to determine the contribution of each CYP isoform to Toddalolactone's metabolism.

4. Chemical Inhibition Studies:

  • Objective: To further confirm the involvement of specific CYP isoforms in Toddalolactone metabolism using known chemical inhibitors.

  • Methodology:

    • Toddalolactone was incubated with human liver microsomes (HLMs) and an NADPH-generating system.

    • The incubation was performed in the presence and absence of selective chemical inhibitors for various CYP isoforms. For instance, clobetasol propionate was used as a selective inhibitor for CYP3A5.[5]

    • The metabolic rate of Toddalolactone was compared between the inhibited and uninhibited reactions to assess the role of the targeted CYP isoform.

Visualizations

Experimental Workflow for Assessing Toddalolactone's Effect on CYP Isoforms

experimental_workflow cluster_cell_based Cell-Based Assay cluster_in_vitro In Vitro Metabolism Assay HepG2 HepG2 Cell Culture Treatment Treatment with Toddalolactone (0, 10, 50 µM) HepG2->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Immunoblotting Immunoblotting for CYP1A1 & CYP3A5 Protein_Extraction->Immunoblotting Quantification Protein Quantification Immunoblotting->Quantification Metabolite_ID Identification of Major Metabolizing Isoforms rhCYP Recombinant Human CYP Isoforms Incubation_rhCYP Incubation with Toddalolactone and NADPH rhCYP->Incubation_rhCYP HLM Human Liver Microsomes Incubation_HLM Incubation with Toddalolactone, NADPH & Inhibitors HLM->Incubation_HLM LCMS LC-MS/MS Analysis of Metabolites Incubation_rhCYP->LCMS Incubation_HLM->LCMS LCMS->Metabolite_ID

Caption: Experimental workflow for evaluating the effects of Toddalolactone on CYP1A1 and CYP3A5.

Signaling Pathway of Toddalolactone's Influence on CYP1A1 Expression

signaling_pathway cluster_cytoplasm cluster_nucleus Toddalolactone Toddalolactone AHR_HSP90 AhR-HSP90 Complex Toddalolactone->AHR_HSP90 Binds to AhR, displaces HSP90 AHR Aryl Hydrocarbon Receptor (AhR) AHR_ARNT AhR-ARNT Complex AHR->AHR_ARNT Translocates to Nucleus ARNT AhR Nuclear Translocator (ARNT) ARNT->AHR_ARNT HSP90 HSP90 Cytoplasm Cytoplasm Nucleus Nucleus XRE Xenobiotic Responsive Element (XRE) AHR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Protein (Increased Expression) CYP1A1_mRNA->CYP1A1_Protein Translation

Caption: Hypothesized signaling pathway for Toddalolactone-mediated induction of CYP1A1 expression.

References

The Efficacy of Toddalolactone in Combating Sepsis Compared to Other Natural Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Fuzhou, China – November 19, 2025 – In the ongoing battle against sepsis, a life-threatening condition triggered by a dysregulated host response to infection, researchers are increasingly turning to natural compounds for novel therapeutic strategies. A growing body of evidence highlights the potential of Toddalolactone, a natural coumarin, as a potent anti-sepsis agent. This guide provides a comprehensive comparison of the efficacy of Toddalolactone with other well-studied natural anti-sepsis compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Sepsis and the ensuing septic shock remain a leading cause of mortality in intensive care units worldwide, with a mortality rate ranging from 30% to 70%.[1][2] The pathophysiology of sepsis is characterized by an overwhelming inflammatory response, often termed a "cytokine storm," which can lead to tissue damage, multiple organ failure, and death.[1][2] Current treatment strategies often involve antibiotics and supportive care, but the high mortality rates underscore the urgent need for more effective therapeutic interventions that can modulate the host's inflammatory response.

Toddalolactone: A Promising Anti-Sepsis Candidate

Toddalolactone, isolated from the plant Toddalia asiatica, has demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. Research indicates that Toddalolactone can protect against lipopolysaccharide (LPS)-induced sepsis by inhibiting the production of pro-inflammatory cytokines and modulating the High Mobility Group Box 1 (HMGB1)-NF-κB signaling pathway.[1][2][3] HMGB1 is a crucial late-phase inflammatory mediator in sepsis, and its inhibition is a key therapeutic target.[1]

Comparative Efficacy of Natural Anti-Sepsis Agents

This guide compares the efficacy of Toddalolactone with other notable natural compounds that have been investigated for their anti-sepsis properties: Resveratrol, Curcumin, Quercetin, and Aloe-Emodin. The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of their performance.

Table 1: Comparative Efficacy on Pro-Inflammatory Cytokine Inhibition in LPS-Induced Sepsis Models
CompoundModel SystemDosageTNF-α ReductionIL-6 ReductionIL-1β ReductionReference
Toddalolactone LPS-activated RAW 264.7 cells10⁻⁵ mol/LSignificant reduction (P < 0.01)-Significant reduction (P < 0.01)[1][4]
Septic Mice (LPS-induced)20 mg/kgSignificant reductionSignificant reductionSignificant reduction[4]
Resveratrol LPS-stimulated macrophagesNot specifiedReductionReductionReduction[5]
Septic Rats (CLP-induced)100 mg/kg54.6% reduction in plasma--[6]
Curcumin LPS-stimulated RAW 264.7 cellsNot specifiedInhibition--[7]
Septic Mice (LPS-induced)Not specifiedSignificant reductionSignificant reductionSignificant reduction[8]
Quercetin LPS-stimulated lung epithelial cellsNot specifiedReductionReductionReduction[9]
Septic Rats (CLP-induced)15 & 25 mg/kg---[10]
Aloe-Emodin LPS-induced mice80 & 150 mg/kgDecreased levelsDecreased levels-[11][12]

CLP: Cecal Ligation and Puncture, a model of polymicrobial sepsis. LPS: Lipopolysaccharide, a component of gram-negative bacteria that induces a strong inflammatory response.

Table 2: Comparative Efficacy on Survival Rates in Animal Models of Sepsis
CompoundAnimal ModelDosageSurvival Rate ImprovementObservation PeriodReference
Toddalolactone Septic Mice (LPS-induced)20 mg/kgImproved survival5 days[1]
Resveratrol Not specifiedNot specifiedNot specifiedNot specified
Curcumin Septic Rats (CLP-induced)0.2 µmol bolus + 0.24 µmol/day infusionReduced mortality10 days[7]
Quercetin Septic Mice (LPS-induced)25 & 50 mg/kgAmeliorated lethal sepsis72 hours[13]
Aloe-Emodin Septic Mice (CLP-induced)10 mg/kg/dayIncreased from 20% to 50%Not specified[14][15]
Aloe-Emodin + TIENAM Septic Mice (CLP-induced)Not specifiedIncreased from 10% to 60%168 hours[14]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these natural compounds are primarily mediated through the modulation of key signaling pathways involved in the septic response. The HMGB1-TLR4-NF-κB pathway is a central axis in the propagation of inflammation during sepsis.

sepsis_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_intervention Intervention Points LPS LPS TLR4 TLR4 LPS->TLR4 Binds HMGB1_out HMGB1 HMGB1_out->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB_inactive NF-κB (p65/p50) IκBα->NFκB_inactive NFκB_active NF-κB (p65/p50) NFκB_inactive->NFκB_active Activation DNA DNA NFκB_active->DNA HMGB1_in HMGB1 HMGB1_in->HMGB1_out Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Toddalolactone Toddalolactone Toddalolactone->NFκB_active Inhibits Translocation Toddalolactone->HMGB1_in Inhibits Translocation Resveratrol Resveratrol Resveratrol->NFκB_active Inhibits Activation Curcumin Curcumin Curcumin->NFκB_active Inhibits Activation Quercetin Quercetin Quercetin->NFκB_active Inhibits Activation AloeEmodin Aloe-Emodin AloeEmodin->NFκB_active Inhibits Activation

Caption: HMGB1-TLR4-NF-κB signaling pathway in sepsis and points of intervention by natural compounds.

Experimental Protocols

To ensure the reproducibility and further investigation of these natural compounds, detailed experimental protocols for key assays are provided below.

In Vivo Murine Model of LPS-Induced Sepsis
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.

  • Sepsis Induction: Sepsis is induced by an intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli at a dose of 10-30 mg/kg body weight.[13]

  • Treatment: The natural compound (e.g., Toddalolactone, 20 mg/kg) or vehicle (e.g., saline) is administered intraperitoneally at specific time points before or after LPS injection.

  • Monitoring: Survival rates are monitored for a period of 5-10 days. Body weight and sepsis scores can also be recorded.

  • Sample Collection: At designated time points, blood is collected for cytokine analysis (ELISA), and organs (lungs, liver, kidneys) are harvested for histopathological examination and analysis of inflammatory markers.

In Vitro Assessment of Anti-inflammatory Activity
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of the natural compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Analysis:

    • Cytokine Measurement: After 16-24 hours of incubation, the cell culture supernatant is collected to measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.[1]

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.[16]

    • Western Blot Analysis: Cell lysates are used to analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα).

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted to quantify the mRNA expression levels of pro-inflammatory genes.[1]

experimental_workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies animal_model Select Animal Model (e.g., C57BL/6 mice) sepsis_induction Induce Sepsis (e.g., LPS or CLP) animal_model->sepsis_induction treatment_vivo Administer Natural Compound or Vehicle sepsis_induction->treatment_vivo monitoring Monitor Survival, Body Weight, Sepsis Score treatment_vivo->monitoring sample_collection_vivo Collect Blood and Organ Tissues monitoring->sample_collection_vivo analysis_vivo Cytokine Analysis (ELISA) Histopathology sample_collection_vivo->analysis_vivo cell_culture Culture Macrophages (e.g., RAW 264.7) treatment_vitro Pre-treat with Natural Compound cell_culture->treatment_vitro stimulation Stimulate with LPS treatment_vitro->stimulation sample_collection_vitro Collect Supernatant and Cell Lysates stimulation->sample_collection_vitro analysis_vitro ELISA, Griess Assay, Western Blot, qRT-PCR sample_collection_vitro->analysis_vitro

Caption: A typical experimental workflow for evaluating the anti-sepsis efficacy of natural compounds.

Conclusion and Future Directions

The data presented in this guide suggest that Toddalolactone holds significant promise as a natural anti-sepsis agent, with a mechanism of action that targets the critical HMGB1-NF-κB pathway.[1][2][3] While other natural compounds such as Resveratrol, Curcumin, Quercetin, and Aloe-Emodin also exhibit potent anti-inflammatory effects, a direct head-to-head comparative study under standardized experimental conditions is warranted to definitively establish the relative efficacy of these agents.

Future research should focus on optimizing the delivery and bioavailability of these compounds, as well as evaluating their efficacy in more clinically relevant polymicrobial sepsis models. Further elucidation of their precise molecular targets will be crucial for the development of these natural products into effective and safe therapies for human sepsis. The exploration of these natural agents offers a promising avenue to address the significant unmet medical need in the management of sepsis.

References

Benchmarking Toddalolactone's Activity Against Established Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory activity of Toddalolactone against established inhibitors targeting Phosphodiesterase-4 (PDE4), Acetylcholinesterase (AChE), and Matrix Metalloproteinases (MMPs). The data presented is compiled from various scientific sources and is intended to serve as a resource for researchers investigating the therapeutic potential of Toddalolactone.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Toddalolactone and a selection of established enzyme inhibitors. It is crucial to note that these values have been obtained from different studies and under varying experimental conditions. Therefore, direct comparison should be approached with caution.

Phosphodiesterase-4 (PDE4) Inhibition
Inhibitor IC50 Value
Toddalolactone5.14 mM
Roflumilast0.11 nM[1]
Apremilast10 - 100 nM[2], 74 nM[3]
Acetylcholinesterase (AChE) Inhibition
Inhibitor IC50 Value
Toddalolactone>200 µM
Donepezil6.7 nM[4]
Galantamine410 nM[5]
Matrix Metalloproteinase (MMP) Inhibition
Inhibitor IC50 Values
Marimastat (Broad Spectrum)MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM[6][7]
Doxycycline (Broad Spectrum)MMP-1: >400 µM, MMP-2: 56 µM, MMP-3: 32 µM, MMP-7: 28 µM, MMP-8: 26-50 µM, MMP-9: 40 µM, MMP-13: 2-50 µM[8][9][10]
ToddalolactoneSpecific IC50 values for MMP inhibition by Toddalolactone are not currently available in the reviewed literature. However, studies indicate its ability to inhibit matrix-degrading enzymes in the context of osteoarthritis.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on standard methods cited in the literature.

Phosphodiesterase-4 (PDE4) Inhibition Assay Protocol

A common method for assessing PDE4 inhibition is a real-time, coupled enzyme assay.

Principle: This assay measures the hydrolysis of cyclic AMP (cAMP) by PDE4. The product of this reaction, 5'-AMP, is then used in a series of coupled enzymatic reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified recombinant PDE4 enzyme

  • cAMP substrate

  • Coupling enzymes (e.g., myokinase, pyruvate kinase, lactate dehydrogenase)

  • NADH

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (Toddalolactone, established inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, PDE4 enzyme, and the test compound or vehicle control.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the cAMP substrate and the coupling enzyme mixture containing NADH.

  • Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set duration (e.g., 30 minutes).

  • The rate of NADH oxidation is proportional to the PDE4 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[11][12]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[11] The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Toddalolactone, established inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle control.

  • Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately start monitoring the increase in absorbance at 412 nm in kinetic mode for a set duration (e.g., 10-20 minutes).

  • The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Matrix Metalloproteinase (MMP) Inhibition Assay Protocol (FRET-based)

Fluorogenic resonance energy transfer (FRET) based assays are commonly used for screening MMP inhibitors.

Principle: A specific peptide substrate for the MMP of interest is labeled with a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage of the substrate by the MMP, the donor and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

  • FRET-based MMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2, and Brij-35)

  • Test compounds (Toddalolactone, established inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well black plate, add the assay buffer and the test compound or vehicle control.

  • Add the recombinant active MMP enzyme to each well and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET-based MMP substrate.

  • Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 60 minutes).

  • The rate of increase in fluorescence is proportional to the MMP activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., Toddalolactone) Plate 96-well Plate Incubation Inhibitor->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution Buffer Assay Buffer Buffer->Plate Plate->Substrate Add Substrate to initiate Reader Plate Reader (Absorbance/Fluorescence) Plate->Reader Measure Signal Kinetics Reaction Kinetics Reader->Kinetics IC50 IC50 Determination Kinetics->IC50 Calculate % Inhibition PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Hydrolyzes Response Cellular Response (e.g., ↓ Inflammation) PKA->Response Inhibitor Toddalolactone / Apremilast / Roflumilast Inhibitor->PDE4 Inhibits

References

Safety Operating Guide

Personal protective equipment for handling Toddalosin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available, detailed Safety Data Sheet (SDS) for Toddalosin. This guide is based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. Researchers must consult the specific SDS provided by the supplier and conduct a thorough risk assessment before handling this substance.

This compound is a bicoumarin isolated from the plant Toddalia asiatica, with the CAS number 137182-37-7 and molecular formula C32H34O9[1][2]. Due to the lack of specific toxicity data, it should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, similar to other bioactive compounds[3].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure during the handling of this compound. The following table summarizes the recommended equipment.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and splashes.
Respiratory Protection NIOSH-approved N95 respirator or higher, used within a chemical fume hood or ventilated enclosurePrevents inhalation of airborne particles.
Body Protection Fully-fastened laboratory coat with long sleevesProtects skin and personal clothing from contamination.

Operational Plan: Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials[4].

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood or other ventilated enclosure.

  • Weighing: Weigh the compound in a ventilated balance enclosure or a fume hood to minimize the dispersion of dust.

  • Dissolving: If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

Disposal Plan:

  • Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and containers, should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Method: Dispose of chemical waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[5]. Do not dispose of down the drain or in regular trash[6].

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood don_ppe Don all required PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh dissolve Dissolve or use in experiment weigh->dissolve decontaminate Decontaminate surfaces & equipment dissolve->decontaminate dispose Dispose of waste in labeled container decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls for Laboratory Safety

To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This strategy prioritizes controls that are most effective at reducing risk.

elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toddalosin
Reactant of Route 2
Toddalosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.